molecular formula C32H40BrN5O5 B12352116 Bromocriptine-13C,d3

Bromocriptine-13C,d3

Cat. No.: B12352116
M. Wt: 658.6 g/mol
InChI Key: OZVBMTJYIDMWIL-ZCKMBJTMSA-N
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Description

Bromocriptine-13C,d3 is a useful research compound. Its molecular formula is C32H40BrN5O5 and its molecular weight is 658.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H40BrN5O5

Molecular Weight

658.6 g/mol

IUPAC Name

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuterio(113C)methyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1/i5+1D3

InChI Key

OZVBMTJYIDMWIL-ZCKMBJTMSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N[C@]5(C(=O)N6[C@H](C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC(C)C)C(C)C

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O

Origin of Product

United States

Foundational & Exploratory

Bromocriptine-13C,d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of Bromocriptine-13C,d3, an isotopically labeled form of the dopamine agonist Bromocriptine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Identity and Properties

This compound is a synthetic, isotopically labeled version of Bromocriptine, a semisynthetic ergot alkaloid derivative.[1] The labeling with one Carbon-13 atom and three deuterium atoms on the N-methyl group results in a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry. This makes it an ideal internal standard for pharmacokinetic and metabolic studies.

Chemical Structure

Systematic Name: (6aR,9R)-5-bromo-N-((2R,5S,10aS,10bS)-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-(methyl-13C-d3)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[2][3][4]

Synonyms: CB-154-¹³C-d₃[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methods.

PropertyValueReference
Molecular Formula C₃₁¹³CH₃₇D₃BrN₅O₅[2][3][5][6]
Molecular Weight 658.6 g/mol [2][3][5]
CAS Number Not Assigned[4][6][7]
Appearance Solid[3][5]
Purity ≥99% deuterated forms (d₁-d₃)[3][5]
Solubility Soluble in Chloroform[3]
Storage Conditions -20°C[3]
Stability ≥ 4 years (at -20°C)[3]

Biological Activity and Mechanism of Action

The biological activity of this compound is identical to that of unlabeled Bromocriptine. It primarily functions as a potent agonist at dopamine D2 receptors and a partial antagonist at D1 receptors.[8] Its utility spans the treatment of Parkinson's disease, hyperprolactinemia, and acromegaly.[3][8][9]

Receptor Binding Profile

Bromocriptine exhibits a distinct binding affinity for various monoaminergic receptors. The affinity constants (Ki) highlight its selectivity, primarily for the D2 subfamily of dopamine receptors.

Receptor TargetBinding Affinity (Ki, nM)Reference
Dopamine D11,659[3][10][11]
Dopamine D2 12.2 [3][10][11]
Dopamine D3 12.2 [3][10][11]
Dopamine D459.7[3][10][11]
Dopamine D51,691[3][10][11]
Serotonin 5-HT₁A12.9[3][10]
Serotonin 5-HT₁D10.7[3][10]
α₁-Adrenergic Receptors1.12 - 4.17[3][10]
Signaling Pathways

Bromocriptine's therapeutic and side effects are mediated through complex intracellular signaling cascades.

  • Dopamine D2 Receptor-Mediated Signaling: As a G-protein coupled receptor (GPCR) agonist, Bromocriptine binding to D2 receptors (which are coupled to Gi proteins) initiates a cascade that inhibits adenylyl cyclase. This leads to reduced intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of calcium channels and the MAPK/ERK pathway, ultimately inhibiting prolactin gene expression and release.[12]

  • Neuroprotective Signaling: Recent studies have uncovered a novel cytoprotective mechanism of Bromocriptine that is independent of dopamine receptor activation. It involves the activation of the PI3K/Akt pathway, which promotes the nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the antioxidant response element (ARE), upregulating the expression of protective enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), thereby shielding cells from oxidative damage.[13]

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_gprotein Gi Protein D2R D2R Gi_alpha α D2R->Gi_alpha activates AC AC cAMP cAMP AC->cAMP converts Gi_alpha->AC inhibits Gi_betagamma βγ Bromocriptine Bromocriptine Bromocriptine->D2R binds ATP ATP ATP->AC Prolactin_Release Inhibition of Prolactin Release cAMP->Prolactin_Release leads to

Dopamine D2 Receptor Signaling Pathway.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bromocriptine Bromocriptine (D2R Independent) PI3K PI3K Bromocriptine->PI3K activates Akt Akt PI3K->Akt activates Nrf2_cyto Nrf2 Akt->Nrf2_cyto promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2_cyto inhibits Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates ARE ARE Nrf2_nu->ARE binds NQO1 NQO1 Gene ARE->NQO1 activates transcription Cytoprotection Cytoprotection & Antioxidant Response NQO1->Cytoprotection leads to

Bromocriptine-induced Nrf2 Cytoprotective Pathway.

Experimental Protocols and Applications

This compound is primarily intended for use as an internal standard for the quantification of Bromocriptine in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3]

General Protocol for Quantification by LC-MS/MS

Detailed experimental protocols for the synthesis and purification of this compound are typically proprietary to the manufacturer. However, a general workflow for its use in a research setting is described below.

Objective: To quantify the concentration of Bromocriptine in a plasma sample.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add a known concentration of this compound (e.g., 10 ng/mL) in a suitable solvent. This serves as the internal standard (IS).

    • Vortex briefly to mix.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for both Bromocriptine and this compound. The mass difference (+4 Da for the IS) allows for their distinct detection.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of unlabeled Bromocriptine spiked into a blank matrix, with a constant concentration of the IS.

    • Calculate the peak area ratio of the analyte (Bromocriptine) to the IS (this compound).

    • Determine the concentration of Bromocriptine in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Start Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Data Analysis (Peak Area Ratio vs. Cal Curve) Inject->Analyze End Quantified Result Analyze->End

Workflow for sample analysis using an internal standard.

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of Bromocriptine. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for mass spectrometry-based bioanalytical methods. Understanding the underlying biological mechanisms of its unlabeled counterpart, from classical D2 receptor signaling to novel cytoprotective pathways, provides a crucial context for the interpretation of data generated using this stable isotope-labeled standard.

References

A Technical Guide to Bromocriptine-13C,d3 for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bromocriptine-13C,d3, a critical tool for researchers in pharmacology and drug development. It details commercially available sources, technical specifications, and comprehensive experimental protocols for its application as an internal standard in quantitative analyses. Furthermore, this guide elucidates the key signaling pathways influenced by bromocriptine.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. The isotopically labeled form serves as an ideal internal standard for quantification of bromocriptine in various biological matrices using mass spectrometry-based methods.[1][2] Below is a summary of product specifications from prominent vendors.

SupplierCatalog NumberPurityIsotopic EnrichmentFormulationStorage
Cayman Chemical 26669≥98%≥99% deuterated forms (d1-d3)Crystalline Solid-20°C
Szabo-Scandic 26669-1Not specifiedNot specifiedNot specifiedNot specified
Simson Pharma Limited B610002Certificate of Analysis providedNot specifiedCustom SynthesisNot specified
VIVAN Life Sciences VLCS-01167Certificate of Analysis providedNot specifiedNot specifiedNot specified
Clinivex Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Mechanism of Action and Signaling Pathways

Bromocriptine is a potent dopamine D2 receptor agonist.[3][4] Its therapeutic and physiological effects are primarily mediated through the activation of these receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by bromocriptine binding to the D2 receptor has significant implications in various physiological processes, including the regulation of prolactin secretion and motor control.

Dopamine D2 Receptor Signaling Pathway

Upon binding of bromocriptine, the D2 receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular events. The alpha subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunit can modulate the activity of other effectors, such as ion channels.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Bromocriptine Bromocriptine Bromocriptine->D2R Binds to alpha_subunit αi/o G_protein->alpha_subunit betagamma_subunit βγ G_protein->betagamma_subunit alpha_subunit->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Prolactin Secretion) PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Cascade

Experimental Protocols: Quantification of Bromocriptine using LC-MS/MS

The following is a detailed protocol for the quantification of bromocriptine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is adapted from established and validated procedures.[5][6]

Materials and Reagents
  • Bromocriptine analytical standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[5]

Preparation of Stock and Working Solutions
  • Bromocriptine Stock Solution (1 mg/mL): Accurately weigh and dissolve bromocriptine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the bromocriptine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation (Solid Phase Extraction)
  • Conditioning: Condition the SPE cartridges with methanol followed by water.

  • Loading: To 1 mL of plasma sample, add the internal standard working solution. Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol containing 5% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

ParameterCondition
LC System UPLC System (e.g., Waters ACQUITY)[7]
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of bromocriptine from matrix components. A typical gradient might start at 25% B, ramp to 95% B, hold, and then re-equilibrate.[5]
Flow Rate 0.25 mL/min[5]
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Bromocriptine: 654.1 -> 310.2 (Quantifier), 656.1 -> 310.2 (Qualifier) This compound: 658.6 -> 314.2 (Quantifier)

Note: The specific MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of bromocriptine to this compound against the concentration of the calibration standards.

  • Determine the concentration of bromocriptine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid Phase Extraction add_is->spe evap Evaporate & Reconstitute spe->evap lc Liquid Chromatography evap->lc ms Tandem Mass Spectrometry lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

LC-MS/MS Quantification Workflow

This technical guide provides a foundational understanding of this compound and its application in a laboratory setting. For specific research applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's safety data sheets and follow good laboratory practices when handling chemical reagents.

References

Technical Guide: Certificate of Analysis for Bromocriptine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the isotopically labeled compound, Bromocriptine-13C,d3. This internal standard is crucial for the accurate quantification of bromocriptine in various biological matrices.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, as compiled from manufacturer specifications.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₃₁[¹³C]H₃₇D₃BrN₅O₅
Molecular Weight 658.6 g/mol
Appearance Solid
Storage Temperature -20°C
Stability ≥ 4 years

Table 2: Quality Control Specifications

ParameterSpecification
Chemical Purity (by HPLC) ≥98%
Isotopic Enrichment ≥99% deuterated forms (d₁-d₃)

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical methods for bromocriptine and its isotopically labeled analogues.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer such as 20 mM ammonium acetate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 300 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent like methanol or acetonitrile and diluted to an appropriate concentration for analysis.

  • Procedure: The prepared sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by determining the area of the main peak as a percentage of the total peak area.

Determination of Isotopic Enrichment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is employed to confirm the isotopic enrichment of this compound.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Chromatography: A C18 reverse-phase column is used for separation before introduction to the mass spectrometer.[1]

  • Sample Preparation: The sample is prepared in a similar manner to the HPLC analysis, ensuring a concentration suitable for mass spectrometric detection.

  • Procedure: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the labeled (this compound) and unlabeled (Bromocriptine) compounds. The isotopic enrichment is determined by comparing the ion intensity of the labeled compound to any residual unlabeled compound. The analysis of the isotopic distribution pattern allows for the confirmation of the d1, d2, and d3 forms.

Visualizations

Experimental Workflow for Quantification of Bromocriptine

The following diagram illustrates a typical experimental workflow for the quantification of Bromocriptine in a biological sample using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify Bromocriptine Concentration Ratio->Quantify

Experimental workflow for Bromocriptine quantification.
Bromocriptine Signaling Pathway

This diagram depicts the primary signaling pathway of Bromocriptine as a dopamine D2 receptor agonist.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bromocriptine This compound D2R Dopamine D2 Receptor Bromocriptine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP Response Cellular Response (e.g., Inhibition of Prolactin Release) cAMP->Response Leads to

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Bromocriptine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Bromocriptine-13C,d3, an isotopically labeled analog of Bromocriptine. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalytical studies.

Introduction to Bromocriptine and its Labeled Analog

Bromocriptine is a semisynthetic ergot alkaloid derivative that acts as a potent dopamine D2 receptor agonist.[1] It is clinically used in the management of Parkinson's disease, hyperprolactinemia-associated dysfunctions, and acromegaly.[1][2] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the drug substance by mass spectrometry. This compound is designed for this purpose, where one carbon atom is replaced by its heavier isotope, Carbon-13, and three hydrogen atoms are substituted with deuterium.[2] This mass shift allows for its differentiation from the unlabeled drug in biological matrices.

Isotopic Purity of this compound

The isotopic purity of a labeled internal standard is a critical parameter that ensures the accuracy of quantitative analyses. It refers to the percentage of the molecule that contains the desired number of heavy isotopes.

Table 1: Isotopic Purity of this compound

ParameterSpecificationSource
Isotopic Purity≥99% deuterated forms (d1-d3)Cayman Chemical[2], Szabo-Scandic[3]

The determination of isotopic enrichment is typically performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

2.1.1. Mass Spectrometry (MS)

Mass spectrometry is a primary technique for assessing isotopic purity by analyzing the mass-to-charge ratio of the labeled compound and its isotopologues.[4]

  • Objective: To determine the relative abundance of this compound and its isotopologues.

  • Instrumentation: High-resolution mass spectrometers such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers are often employed for their high mass accuracy and resolution.[6]

  • Methodology:

    • A solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • The instrument is operated in a high-resolution full-scan mode to acquire the mass spectrum of the molecular ion cluster.

    • The acquired spectrum is analyzed to determine the relative intensities of the peaks corresponding to the desired labeled molecule (M+4) and other isotopologues.

    • The isotopic purity is calculated based on the relative abundances of the different isotopic species. A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[4][7]

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy can be a powerful tool for confirming the position and extent of ¹³C labeling.[5]

  • Objective: To confirm the specific location of the ¹³C label within the Bromocriptine molecule.

  • Instrumentation: A high-field NMR spectrometer.

  • Methodology:

    • A solution of this compound is prepared in a suitable deuterated solvent.

    • A ¹³C NMR spectrum is acquired.

    • The chemical shift and intensity of the signal corresponding to the ¹³C-labeled carbon are compared to the spectrum of an unlabeled bromocriptine standard. A significant enhancement in the signal intensity at the expected chemical shift confirms the position of the label.

Stability of this compound

The stability of the labeled internal standard under various storage and experimental conditions is crucial for reliable and reproducible analytical results.

Table 2: Stability of this compound

ConditionDurationResultSource
Storage at -20°C≥ 4 yearsStableCayman Chemical[2]

Forced degradation studies on Bromocriptine Mesylate have shown that it is susceptible to:

  • Alkaline Hydrolysis: Significant degradation occurs in alkaline conditions.[8][9] In 0.1 N NaOH at 80°C for 5 minutes, the amount of the drug decreased to 9%.[8]

  • Photolysis: The drug degrades when exposed to sunlight.[8][9] Exposure of a bromocriptine solution to sunlight for 8 hours resulted in only 28% recovery.[8]

  • Oxidation: Degradation is observed in the presence of oxidizing agents like hydrogen peroxide.[8]

  • Acidic and Neutral Hydrolysis: The drug shows some degradation under acidic and neutral hydrolytic conditions.[8]

  • Thermal Stress: The solid form of the drug is relatively stable to heat, while the solution shows more significant degradation at elevated temperatures.[8]

The primary degradation product identified under several stress conditions is 2-bromo-α-ergocriptinine, an epimer of bromocriptine.[8]

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of this compound.

  • Objective: To develop a chromatographic method that can separate the intact drug from its potential degradation products, thus allowing for the accurate quantification of the drug over time.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector.[8][9][10]

  • Methodology:

    • Chromatographic Conditions:

      • Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm i.d.), is suitable.[8][10]

      • Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 20 mM sodium acetate, pH 5) is commonly used.[8][9][10]

      • Detection: UV detection at a wavelength of 300 nm is appropriate.[8][9]

    • Forced Degradation Study:

      • Subject solutions of this compound to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

      • Analyze the stressed samples using the developed HPLC method.

    • Method Validation:

      • Validate the method for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is suitable for its intended purpose.[8][9][10] The peak purity of the drug should be assessed using a PDA detector to confirm that the chromatographic peak is not co-eluting with any degradation products.[8]

Visualizations

Bromocriptine primarily acts as a dopamine D2 receptor agonist.[11] The activation of D2 receptors, which are G-protein coupled receptors, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and a reduction in calcium influx. This ultimately inhibits the release of prolactin from pituitary lactotrophs.[11]

Bromocriptine Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bromocriptine Bromocriptine D2R Dopamine D2 Receptor Bromocriptine->D2R Binds & Activates G_protein Gi Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx G_protein->AC Inhibits G_protein->Ca_channel Inhibits Prolactin ↓ Prolactin Secretion cAMP->Prolactin Ca_influx->Prolactin Isotopic_Purity_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Analysis MS_Sample Prepare Sample Solution MS_Analysis High-Resolution MS Analysis MS_Sample->MS_Analysis MS_Data Acquire Mass Spectrum MS_Analysis->MS_Data MS_Purity Calculate Isotopic Purity MS_Data->MS_Purity NMR_Sample Prepare Sample in Deuterated Solvent NMR_Analysis Acquire ¹³C NMR Spectrum NMR_Sample->NMR_Analysis NMR_Data Analyze Spectrum NMR_Analysis->NMR_Data NMR_Confirm Confirm Label Position NMR_Data->NMR_Confirm Stability_Testing_Workflow start Prepare this compound Solution stress Forced Degradation (Acid, Base, Oxidative, Light, Heat) start->stress hplc Stability-Indicating HPLC-UV/PDA Analysis stress->hplc data Data Analysis (Peak Purity, Degradant Profile) hplc->data report Assess Stability & Degradation Pathway data->report Logical_Relationship Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Purity Isotopic Purity Analysis (MS, NMR) Purification->Purity Stability Stability Assessment (Forced Degradation, HPLC) Purification->Stability QC Quality Control Release Purity->QC Stability->QC Use Use as Internal Standard QC->Use

References

Applications of Isotopically Labeled Bromocriptine in Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the applications of isotopically labeled bromocriptine in pharmacological research. Bromocriptine, a potent dopamine D2 receptor agonist, is utilized in the treatment of various disorders, including hyperprolactinemia, Parkinson's disease, and type 2 diabetes.[1][2] The use of isotopic labeling, employing both radioactive and stable isotopes, has been instrumental in elucidating its mechanism of action, pharmacokinetic profile, and metabolic fate. This document details the use of isotopically labeled bromocriptine in receptor binding assays, pharmacokinetic and metabolism studies, and in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to Bromocriptine and Isotopic Labeling

Bromocriptine is a semi-synthetic ergot alkaloid that exhibits high affinity and selectivity for the dopamine D2 receptor, acting as an agonist.[2] Its therapeutic effects are primarily mediated through the stimulation of these receptors in the central nervous system and peripherally.[1][3] In the brain, it modulates dopaminergic pathways involved in motor control and hormone secretion.[1][3]

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. These isotopes can be radioactive (e.g., Tritium [³H], Carbon-14 [¹⁴C], Carbon-11 [¹¹C], Iodine-123 [¹²³I]) or stable (e.g., Deuterium [²H], Carbon-13 [¹³C], Nitrogen-15 [¹⁵N]). This substitution allows researchers to trace the molecule through biological systems without altering its chemical properties. In pharmacology, this technique is invaluable for quantifying drug-receptor interactions, defining pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME), and identifying metabolic pathways.

Dopamine D2 Receptor Signaling Pathway

Bromocriptine exerts its effects by binding to and activating dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade influences various cellular processes, including neurotransmission and hormone release.

D2_Signaling_Pathway Dopamine D2 Receptor Signaling Pathway Bromocriptine Bromocriptine D2R Dopamine D2 Receptor Bromocriptine->D2R Binds and Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Prolactin Release) PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

Applications in Pharmacology

Receptor Binding Assays

Radioligand binding assays are fundamental in pharmacology for characterizing the interaction between a drug and its receptor. Using isotopically labeled bromocriptine, or a competing radioligand, allows for the determination of key binding parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax).

Quantitative Data: Bromocriptine Binding Affinities

RadioligandReceptorTissue/Cell LineKi (nM)Reference
BromocriptineDopamine D2CHO cellspKi = 8.05 ± 0.2[4]
BromocriptineDopamine D2 (High Affinity)Dimeric D2R models-[5]
BromocriptineDopamine D2 (Low Affinity)Dimeric D2R models-[5]

Experimental Protocol: [³H]-Spiperone Competition Binding Assay for Dopamine D2 Receptors

This protocol is a representative method for determining the binding affinity of unlabeled bromocriptine by its ability to compete with a known D2 receptor radioligand, [³H]-spiperone.

  • Membrane Preparation:

    • Homogenize rat striatal tissue or cultured cells expressing D2 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford or BCA protein assay.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled haloperidol (for non-specific binding).

      • 50 µL of varying concentrations of unlabeled bromocriptine (e.g., 0.01 nM to 10 µM).

      • 50 µL of [³H]-spiperone at a final concentration of ~0.5 nM.

      • 100 µL of the membrane preparation.

    • Incubate the plate at 25°C for 60 minutes.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the bromocriptine concentration.

    • Determine the IC50 value (the concentration of bromocriptine that inhibits 50% of [³H]-spiperone binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-spiperone and Kd is its dissociation constant for the D2 receptor.

Binding_Assay_Workflow Receptor Binding Assay Workflow start Start membrane_prep Membrane Preparation (Tissue/Cells) start->membrane_prep assay_setup Assay Setup (96-well plate) - Membranes - [3H]-Spiperone - Bromocriptine (variable conc.) - Control (Total/Non-specific) membrane_prep->assay_setup incubation Incubation (e.g., 60 min at 25°C) assay_setup->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration scintillation Scintillation Counting (Quantifies radioactivity) filtration->scintillation data_analysis Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->data_analysis end End data_analysis->end

Receptor Binding Assay Workflow
Pharmacokinetic (ADME) Studies

Isotopically labeled bromocriptine, particularly with ¹⁴C, is essential for conducting detailed ADME studies. These studies provide critical information on how the drug is absorbed, distributed throughout the body, metabolized, and excreted.

Quantitative Data: Pharmacokinetic Parameters of [¹⁴C]-Bromocriptine in Rats [6]

ParameterOral AdministrationIntravenous Administration
Dose 10 mg/kg1 mg/kg
Absorption Rapid, but incomplete (32-40%)N/A
Bioavailability ~6%100%
Distribution Preferential distribution into tissuesPreferential distribution into tissues
Metabolism Extensive first-pass metabolismPrimarily hepatic
Elimination Almost exclusively via biliary excretion into fecesAlmost exclusively via biliary excretion into feces

Quantitative Data: Pharmacokinetic Parameters of Bromocriptine in Humans

FormulationTmax (hours)Elimination Half-life (hours)Reference
Oral Tablet~2.5 ± 2~4.85[3]
Long-acting i.m. injection216 days[7]

Experimental Protocol: Pharmacokinetic Study of [¹⁴C]-Bromocriptine in Rats

This protocol is a representative method for assessing the pharmacokinetic profile of bromocriptine.

  • Animal Dosing:

    • Administer a single oral or intravenous dose of [¹⁴C]-bromocriptine to male Sprague-Dawley rats.

    • House the animals in metabolic cages to allow for the separate collection of urine and feces.

  • Sample Collection:

    • Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into heparinized tubes.

    • Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Homogenize fecal samples.

  • Quantification of Total Radioactivity:

    • Measure the radioactivity in plasma, urine, and fecal homogenates using a liquid scintillation counter.

    • For tissue distribution, euthanize animals at selected time points, dissect tissues of interest, and measure radioactivity.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½) using appropriate software.

Metabolic Profiling

Identifying the metabolic fate of a drug is crucial for understanding its efficacy and potential toxicity. The use of isotopically labeled bromocriptine facilitates the detection and structural elucidation of its metabolites. Studies have shown that bromocriptine undergoes significant metabolism, forming hydroxylated derivatives that may also be pharmacologically active.[8]

Experimental Protocol: In Vitro Metabolic Profiling of [¹⁴C]-Bromocriptine

This protocol outlines a general procedure for identifying metabolites using liver microsomes.

  • Incubation:

    • Incubate [¹⁴C]-bromocriptine (e.g., 10 µM) with rat or human liver microsomes in a buffer containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C for a specified time (e.g., 60 minutes).

    • Include control incubations without the NADPH-generating system to account for non-enzymatic degradation.

  • Extraction:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge to precipitate proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

  • Analysis by HPLC with Radiometric Detection and Mass Spectrometry (LC-MS):

    • Inject the reconstituted sample into an HPLC system coupled to a radiodetector and a mass spectrometer.

    • The radiodetector will identify peaks corresponding to the parent drug and its metabolites.

    • The mass spectrometer will provide mass-to-charge (m/z) ratios and fragmentation patterns for these peaks, enabling structural elucidation of the metabolites.[6]

Metabolism_Workflow Metabolic Profiling Workflow start Start incubation Incubation [14C]-Bromocriptine with Liver Microsomes + NADPH start->incubation extraction Solvent Extraction (e.g., Acetonitrile) incubation->extraction analysis LC-MS/Radiometric Detection extraction->analysis metabolite_id Metabolite Identification - Retention Time - Mass Spectra - Radioactivity analysis->metabolite_id end End metabolite_id->end

Metabolic Profiling Workflow
In Vivo Imaging: PET and SPECT

PET and SPECT are powerful non-invasive imaging techniques that allow for the visualization and quantification of physiological processes at the molecular level. By labeling bromocriptine or a related analog with a positron-emitting (e.g., ¹¹C) or gamma-emitting (e.g., ¹²³I) radionuclide, it is possible to image the distribution and density of dopamine D2 receptors in the living brain.

Representative Protocol: Synthesis of a [¹¹C]-Labeled PET Radiotracer for D2 Receptors

  • [¹¹C] Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • [¹¹C] Methylation Agent Synthesis: Convert [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) using an automated synthesis module.

  • Radiolabeling: React the desmethyl-precursor of the D2 ligand with the [¹¹C]methylation agent in a suitable solvent (e.g., DMF) at an elevated temperature.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC.

  • Formulation: Formulate the collected radioactive fraction in a sterile solution for injection.

Representative Protocol: In Vivo SPECT Imaging with a [¹²³I]-Labeled D2 Receptor Ligand

This is a generalized protocol for SPECT imaging that can be adapted for a suitable radioiodinated bromocriptine derivative.

  • Radiotracer Administration: Administer a bolus injection of the [¹²³I]-labeled D2 receptor ligand to the subject (e.g., a healthy volunteer or a patient with Parkinson's disease).

  • Image Acquisition: Acquire dynamic SPECT scans over a period of several hours using a gamma camera.

  • Image Reconstruction and Analysis:

    • Reconstruct the acquired data to generate transverse, sagittal, and coronal images of the brain.

    • Define regions of interest (ROIs) over brain areas rich in D2 receptors (e.g., striatum) and a reference region with low receptor density (e.g., cerebellum).

    • Calculate the specific-to-nonspecific binding ratio to quantify receptor availability.

Conclusion

The application of isotopically labeled bromocriptine has been pivotal in advancing our understanding of its pharmacology. Radioligand binding assays have precisely defined its interaction with the dopamine D2 receptor. Pharmacokinetic and metabolic studies using ¹⁴C-labeled bromocriptine have elucidated its ADME properties and identified active metabolites. While the development of specific PET and SPECT radiotracers derived directly from bromocriptine for routine clinical imaging has been limited, the principles and protocols outlined in this guide provide a solid foundation for future research in this area. Continued exploration using advanced isotopic labeling and imaging techniques will undoubtedly further clarify the role of bromocriptine in both therapeutic and research settings.

References

The Role of Bromocriptine-13C,d3 in Dopamine Receptor Binding Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of bromocriptine in dopamine receptor binding studies, with a specific focus on the ancillary yet critical role of its stable isotope-labeled form, Bromocriptine-13C,d3. This document details the pharmacological profile of bromocriptine, outlines experimental protocols for receptor binding assays, and presents a logical workflow integrating analytical quantification techniques.

Introduction: Bromocriptine as a Dopamine Receptor Ligand

Bromocriptine is a semi-synthetic ergot alkaloid that acts as a potent agonist at the D2-like family of dopamine receptors (D2, D3, and D4), with a significantly lower affinity for the D1-like family (D1 and D5).[1][2] Its high affinity and selectivity for D2 and D3 receptors make it an invaluable tool in neuroscience and pharmacology for characterizing these receptors and for screening new chemical entities. Formulations of bromocriptine have been used in the treatment of Parkinson's disease, hyperprolactinemia, and acromegaly.[3]

The Role of this compound

Contrary to what its name might imply to those in the receptor binding field, this compound is not used as a radioligand or a direct competitor in receptor binding assays. Instead, its role is that of a stable isotope-labeled internal standard. In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is essential for the accurate and precise measurement of unlabeled bromocriptine concentrations in complex biological matrices like tissue homogenates or plasma.[4][5][6] This accurate quantification is crucial for pharmacokinetic studies and for validating the concentrations of bromocriptine used in in-vitro and in-vivo experiments.

Quantitative Data: Bromocriptine Binding Affinities

The binding affinity of bromocriptine for various human dopamine receptor subtypes has been determined through numerous radioligand binding studies. The data, presented as the inhibition constant (Ki), is summarized in the table below. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeMean K_i (nM)Reported K_i Values (nM)
Dopamine D11049.51659, 440
Dopamine D29.412.2, 8, 8
Dopamine D38.612.2, 5
Dopamine D4174.8559.7, 290
Dopamine D51070.51691, 450

Data compiled from multiple sources.[1][2]

Experimental Protocols & Methodologies

Dopamine D2/D3 Receptor Competition Binding Assay

This protocol describes a typical competition radioligand binding assay to determine the affinity of a test compound, such as bromocriptine, for the human dopamine D2 and D3 receptors.

3.1.1. Materials

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D2 or D3 receptor.

  • Radioligand: A high-affinity radioligand for D2/D3 receptors, such as [³H]YM-09151-2 or [³H]-Spiperone.

  • Unlabeled Competitor: Bromocriptine (or other test compounds).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Determiner: A high concentration (e.g., 10 µM) of a standard antagonist like Butaclamol or Haloperidol.

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and scintillation fluid.

3.1.2. Procedure

  • Membrane Preparation: Grow CHO or HEK cells expressing the target receptor to confluence. Harvest the cells, homogenize them in ice-cold assay buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding: Receptor membranes + radioligand + high concentration of a standard antagonist (e.g., Butaclamol).

    • Competition: Receptor membranes + radioligand + varying concentrations of bromocriptine (typically from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Add the receptor membranes (e.g., 10-20 µg of protein per well), followed by the competing compounds (bromocriptine or standard antagonist) and finally the radioligand at a concentration near its K_d value. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to minimize non-specific binding to the filters.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3.1.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the bromocriptine concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of bromocriptine that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Quantification of Bromocriptine using LC-MS/MS with this compound

This protocol outlines the general steps for quantifying the concentration of bromocriptine in a biological sample, such as the tissue homogenate from a binding assay, using this compound as an internal standard.

3.2.1. Materials

  • Analytical Standards: Bromocriptine and this compound.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Protein precipitation and/or solid-phase extraction (SPE) materials.

  • Solvents: HPLC-grade acetonitrile, methanol, and formic acid.

3.2.2. Procedure

  • Sample Preparation: To a known volume or mass of the biological sample (e.g., tissue homogenate), add a known amount of this compound solution.

  • Extraction: Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. Alternatively, use a solid-phase extraction (SPE) protocol for cleaner samples.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate bromocriptine from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both bromocriptine and this compound.

  • Quantification: Create a calibration curve by analyzing samples with known concentrations of bromocriptine and a fixed concentration of this compound. The concentration of bromocriptine in the unknown sample is determined by comparing the ratio of the peak area of bromocriptine to the peak area of this compound against the calibration curve.

Visualizations: Pathways and Workflows

Dopamine D2 Receptor Signaling Pathways

D2_Signaling cluster_G_protein G-protein Dependent Pathway cluster_beta_arrestin β-Arrestin Pathway Bromocriptine Bromocriptine D2R Dopamine D2 Receptor Bromocriptine->D2R activates G_protein Gi/o D2R->G_protein activates GRK GRK D2R->GRK AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA inhibits D2R_p Phosphorylated D2R GRK->D2R_p phosphorylates beta_Arrestin β-Arrestin Akt Akt (dephosphorylation) beta_Arrestin->Akt ERK ERK Activation beta_Arrestin->ERK D2R_p->beta_Arrestin recruits

Caption: Dopamine D2 receptor signaling cascades.

Experimental Workflow for Dopamine Receptor Studies

Exp_Workflow cluster_binding Part 1: Receptor Binding Assay cluster_quant Part 2: Analytical Quantification prep Prepare D2/D3 Receptor Membranes incubate Incubate Membranes with Radioligand & Bromocriptine prep->incubate filter Filter and Wash to Separate Bound/Unbound incubate->filter sample Take Aliquot from Incubation Mixture incubate->sample Validate Concentration count Scintillation Counting filter->count analyze Calculate Ki for Bromocriptine count->analyze result Correlate Binding Affinity (Ki) with Verified Concentration analyze->result spike Spike with This compound (IS) sample->spike extract Extract Bromocriptine and IS spike->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantify Bromocriptine Concentration lcms->quantify quantify->result

Caption: Integrated workflow for receptor binding and analytical validation.

Conclusion

Bromocriptine remains a cornerstone tool for the pharmacological investigation of dopamine D2-like receptors due to its high affinity and agonist properties. While this compound does not directly participate in receptor binding experiments, its role as an internal standard for LC-MS/MS is indispensable for the robust analytical validation of these studies. The integration of classic radioligand binding assays with modern, highly sensitive analytical techniques allows for a comprehensive and accurate understanding of the interactions between ligands like bromocriptine and their receptors, which is fundamental to the advancement of neuropharmacology and drug development.

References

The Strategic Application of Bromocriptine-13C,d3 in Preclinical Pharmacokinetic Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and application of the stable isotope-labeled compound, Bromocriptine-13C,d3, in the context of preclinical pharmacokinetic (PK) studies. While specific datasets for this particular isotopologue are not publicly available, this document outlines the principles of its use, leveraging established methodologies for stable isotope labeling in drug metabolism and pharmacokinetics (DMPK). We will explore its utility as an internal standard, its application in specialized study designs like cassette dosing, and the bioanalytical techniques required for its quantification. This guide is intended to equip researchers with the foundational knowledge to effectively design and interpret preclinical PK studies.

The Pivotal Role of Stable Isotope Labeling in Pharmacokinetics

In preclinical drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope-labeled (SIL) compounds, such as those incorporating carbon-13 (¹³C) and deuterium (d), are powerful tools in these investigations. Unlike radioactive isotopes (e.g., ¹⁴C, ³H), stable isotopes are non-radioactive, enhancing safety and simplifying handling procedures.[1][2]

The primary advantages of using a SIL derivative like this compound include:

  • Gold Standard Internal Standard: In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), SIL compounds are considered the ideal internal standards.[3][4] They share near-identical chemical and physical properties with the unlabeled analyte, meaning they co-elute chromatographically and experience similar extraction recovery and matrix effects. This significantly improves the accuracy and precision of quantification.[3]

  • Metabolite Identification: The predictable mass shift of the labeled compound allows for the confident differentiation of the parent drug from its metabolites in complex biological matrices.[]

  • Reduced Animal Use: Techniques like cassette dosing, where multiple compounds are administered to a single animal, are facilitated by the use of SILs to avoid analytical crosstalk between structurally similar molecules.[6][7]

  • Absolute Bioavailability Studies: SILs can be used in "IV-over-oral" studies to determine absolute bioavailability in a single experiment, by administering the labeled compound intravenously and the unlabeled compound orally.

Experimental Protocols: A Framework for Preclinical Assessment

A well-defined experimental protocol is critical for generating reliable pharmacokinetic data. Below is a representative protocol for a preclinical PK study, adaptable for a compound like this compound, likely used in conjunction with unlabeled bromocriptine or other new chemical entities in a cassette dosing format.

Representative Cassette Dosing Pharmacokinetic Study Protocol

This protocol outlines a typical approach for a high-throughput PK screen in rodents.[6][8]

Parameter Specification Rationale
Species Male Sprague-Dawley Rats (n=3-5 per group)Commonly used rodent model in preclinical PK studies.
Housing Controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water.To minimize physiological variability.
Test Articles Cocktail of 3-5 compounds, including unlabeled bromocriptine.Cassette dosing allows for higher throughput screening.[6][7][8][9][10]
Internal Standard This compoundTo be spiked into plasma samples during bioanalysis for accurate quantification of unlabeled bromocriptine.
Dosing Route Intravenous (IV) bolus via tail vein; Oral (PO) gavage.IV administration provides data on clearance and volume of distribution, while PO administration assesses oral bioavailability.
Dosage IV: 1-2 mg/kg per compound; PO: 5-10 mg/kg per compound.Doses are selected to achieve detectable plasma concentrations without causing pharmacological saturation or toxicity.
Blood Sampling Serial sampling from the jugular or saphenous vein.To characterize the full plasma concentration-time profile.
Time Points Pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose.Captures the distribution and elimination phases of the pharmacokinetic profile.
Sample Processing Blood collected in tubes containing an anticoagulant (e.g., K2EDTA), centrifuged to obtain plasma, and stored at -80°C until analysis.To ensure sample integrity.
Bioanalysis LC-MS/MSThe gold standard for sensitive and specific quantification of small molecules in biological matrices.[11][12][13]

Preclinical Pharmacokinetic Workflow

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study, from initial planning to final data analysis.

Preclinical_PK_Workflow cluster_planning Phase 1: Study Design cluster_in_vivo Phase 2: In-Vivo cluster_bioanalysis Phase 3: Bioanalysis cluster_analysis Phase 4: Data Interpretation planning Protocol Development (Species, Dose, Route) compound_prep Test Article & IS Formulation planning->compound_prep dosing Compound Administration (IV or PO) compound_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing extraction Sample Extraction & Spiking with IS processing->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification lcms->quant pk_calc PK Parameter Calculation (AUC, Cmax, T1/2) quant->pk_calc report Reporting & Interpretation pk_calc->report Bromocriptine_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Bromocriptine Bromocriptine Bromocriptine->D2R Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Prolactin Release) PKA->Response Phosphorylates Targets

References

Methodological & Application

Solid-Phase Extraction Protocol for Bromocriptine and its Labeled Internal Standard from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the solid-phase extraction (SPE) of Bromocriptine and its isotopically labeled internal standard, Bromocriptine-¹³C,d₃, from biological matrices such as human plasma. This protocol is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Bromocriptine via techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Bromocriptine is a dopamine D₂ receptor agonist used in the treatment of Parkinson's disease, hyperprolactinemia, and acromegaly.[1] Due to its high lipophilicity and extensive metabolism, concentrations in biological fluids are typically very low. Therefore, a robust and sensitive analytical method is crucial for pharmacokinetic and toxicokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and cleaner extracts compared to liquid-liquid extraction, making it ideal for the analysis of drugs in complex biological matrices.[2] Mixed-mode cation exchange (MCX) sorbents are particularly effective for the extraction of basic compounds like Bromocriptine from biological fluids.[3] This protocol details a reliable SPE method using a mixed-mode cation exchange sorbent, followed by LC-MS/MS analysis. Bromocriptine-¹³C,d₃ is the recommended internal standard for quantification to ensure accuracy and precision.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the determination of Bromocriptine in human plasma using solid-phase extraction followed by LC-MS/MS.

ParameterValueReference
Linearity Range2 - 500 pg/mL[3][4]
Lower Limit of Quantification (LLOQ)2 pg/mL[3][4]
RecoveryApproximately 84%
r² value> 0.997

Experimental Protocol

This protocol is based on the use of Waters Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges.

Materials and Reagents:

  • Bromocriptine analytical standard

  • Bromocriptine-¹³C,d₃ internal standard[1]

  • Waters Oasis MCX (1 cc, 30 mg) SPE cartridges[4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • o-Phosphoric Acid

  • Ammonium Hydroxide

  • Human plasma (or other biological matrix)

  • SPE vacuum manifold

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Sample Preparation:

  • Thaw plasma samples at room temperature.

  • Spike the plasma samples with the internal standard, Bromocriptine-¹³C,d₃.

  • Dilute a 500 µL aliquot of the plasma sample with 5% o-Phosphoric Acid.

Solid-Phase Extraction (SPE) Procedure:

The following diagram illustrates the SPE workflow:

SPE_Workflow Solid-Phase Extraction Workflow for Bromocriptine cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Bromocriptine-13C,d3 Sample->Spike Dilute Dilute with 5% o-Phosphoric Acid Spike->Dilute Condition Condition SPE Cartridge (Methanol then Water) Load Load Prepared Sample Condition->Load Wash1 Wash 1: Acidified Water Load->Wash1 Wash2 Wash 2: Organic Solvent (e.g., Methanol) Wash1->Wash2 Elute Elute with Basic Organic Solvent (e.g., 5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate Eluate to Dryness Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

References

Application Note and Protocol: UPLC-MS/MS for the Baseline Separation of Bromocriptine and its Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of bromocriptine in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system. The protocol ensures baseline separation of bromocriptine from its deuterated internal standard, enabling accurate and precise quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Bromocriptine is a semi-synthetic ergot alkaloid derivative and a potent dopamine D2 receptor agonist. It is clinically used in the management of Parkinson's disease, hyperprolactinemia, and type 2 diabetes. Given its therapeutic importance and the need for precise dosing, a robust and sensitive analytical method for its quantification in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as bromocriptine-d8, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing. This application note details a complete UPLC-MS/MS protocol for the simultaneous determination of bromocriptine and its labeled internal standard in human plasma.

Experimental

Materials and Reagents
  • Bromocriptine mesylate (Reference Standard)

  • Bromocriptine-d8 (Internal Standard) - Note: The specific deuterated standard may vary. This protocol assumes the use of bromocriptine-d8.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical Column: ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 150 mm[1]

Standard Solutions Preparation

Stock solutions of bromocriptine and bromocriptine-d8 are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

UPLC-MS/MS Method

Chromatographic Conditions

The chromatographic separation is achieved using a gradient elution on a C18 reversed-phase column.

Table 1: UPLC Parameters

ParameterValue
Column ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 150 mm[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Bromocriptine 654.3346.04025
Bromocriptine-d8 (IS) 662.3354.04025

*Note: The MRM transition for Bromocriptine-d8 is theoretical and must be optimized by infusing a standard solution into the mass spectrometer to determine the optimal precursor and product ions, as well as the cone voltage and collision energy.

Sample Preparation Protocol: Solid Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add 50 µL of the internal standard working solution and vortex. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (30% Mobile Phase B). Vortex and transfer to an autosampler vial for analysis.

Data Presentation and Analysis

The concentration of bromocriptine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method should be assessed using a weighted linear regression model.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (Bromocriptine-d8) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_method Analytical Method cluster_outcome Desired Outcome uplc UPLC Separation accuracy Accuracy uplc->accuracy precision Precision uplc->precision msms MS/MS Detection msms->accuracy sensitivity Sensitivity msms->sensitivity is Labeled Internal Standard is->accuracy is->precision

Caption: Key components for achieving accurate and precise results.

References

Application Notes: Quantification of Intracellular Bromocriptine Using Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromocriptine is a semi-synthetic ergot alkaloid derivative that acts as a potent dopamine D2 receptor agonist.[1][2] It is clinically used in the management of hyperprolactinemia-associated conditions, Parkinson's disease, acromegaly, and type 2 diabetes mellitus.[2][3][4] Its primary mechanism of action involves stimulating D2 receptors, which leads to a variety of downstream cellular effects, including the inhibition of prolactin secretion and modulation of neurotransmission.[5] Beyond its dopaminergic activity, bromocriptine has also been shown to possess neuroprotective and antioxidative properties, partly through the activation of the Nrf2 signaling pathway.[6]

Accurate quantification of drug concentrations within cells is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, helping to correlate drug exposure with biological response. Bromocriptine-13C,d3 is a stable isotope-labeled (SIL) version of bromocriptine, which serves as an ideal internal standard for mass spectrometry-based quantification.[7][8] Because it is chemically identical to the parent compound but mass-shifted, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, allowing for highly accurate and precise quantification by correcting for sample loss during preparation and analysis.[7][9]

This document provides a detailed protocol for the use of this compound in a cell-based assay to quantify the intracellular concentration of unlabeled bromocriptine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathways of Bromocriptine

Bromocriptine primarily exerts its effects through the dopamine D2 receptor but also engages other pathways.

1. Dopamine D2 Receptor Signaling

As a D2 agonist, bromocriptine binds to and activates the D2 receptor, a G-protein coupled receptor (GPCR) associated with Gi proteins. This activation triggers several downstream events:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: Activation of the D2 receptor can lead to the inhibition of voltage-gated calcium channels, reducing calcium influx.

  • MAPK/ERK Pathway Inhibition: Receptor activation can also block the phosphorylation and activation of the p42/p44 MAPK/ERK signaling cascade.[1]

G cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi MAPK_ERK MAPK/ERK Pathway D2R->MAPK_ERK Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Gi->AC Inhibits Gi->Ca_Channel Bromocriptine Bromocriptine Bromocriptine->D2R

Caption: Dopamine D2 Receptor Signaling Pathway.

2. Nrf2-Mediated Antioxidant Pathway

Recent studies have revealed a dopamine receptor-independent mechanism where bromocriptine provides cytoprotection against oxidative stress.[6] This involves the activation of the PI3K/Akt pathway, which promotes the nuclear translocation of Nrf2 (Nuclear factor-E2-related factor-2). Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes like NQO1.[6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K_Akt PI3K/Akt Pathway Nrf2_inactive Nrf2 PI3K_Akt->Nrf2_inactive Activates Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocates ARE ARE Nrf2_active->ARE Binds to NQO1 NQO1 Gene ARE->NQO1 Upregulates Expression Cell_Protection Cell Protection NQO1->Cell_Protection Leads to Bromocriptine Bromocriptine Bromocriptine->PI3K_Akt Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Cell_Protection Counteracts

Caption: Bromocriptine's Nrf2-Mediated Antioxidant Pathway.

Experimental Protocol: Intracellular Quantification

This protocol details the steps to quantify unlabeled bromocriptine in cell lysates using this compound as an internal standard (IS).

Overall Experimental Workflow

The process involves culturing cells, treating them with bromocriptine, harvesting and lysing the cells, preparing the sample by adding the internal standard, and finally analyzing the sample via LC-MS/MS.

G A 1. Cell Culture & Seeding B 2. Treatment (Unlabeled Bromocriptine) A->B C 3. Cell Harvesting & Washing B->C D 4. Cell Lysis C->D E 5. Sample Preparation (Add IS: Bromo-13C,d3) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Quantification F->G

Caption: Workflow for Intracellular Bromocriptine Quantification.

Materials and Reagents

Reagent/MaterialSupplier/SourceNotes
Bromocriptine MesylateSigma-Aldrich, etc.Analytical standard
This compoundAlsaChim, etc.Internal Standard (IS)
Cell Line (e.g., PC12, HepG2)ATCCSelect based on research goals
Cell Culture Medium & FBSGibco, etc.As recommended for the cell line
Phosphate-Buffered Saline (PBS)Standard lab supplyCold (4°C)
RIPA Lysis BufferThermo Fisher ScientificOr other suitable lysis buffer
Acetonitrile (ACN)LC-MS GradeFor protein precipitation
Formic Acid (FA)LC-MS GradeMobile phase modifier
Ultrapure WaterMilli-Q or equivalent
6-well or 12-well platesStandard lab supplyFor cell culture

Step-by-Step Methodology

1. Cell Culture and Seeding a. Culture cells (e.g., HepG2) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[10] b. Seed cells into 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 5.0 x 10^5 cells/well for HepG2).[10] c. Allow cells to adhere and grow for 24 hours.

2. Preparation of Stock Solutions a. Bromocriptine Stock (10 mM): Prepare a stock solution of unlabeled bromocriptine in DMSO. Store at -20°C. b. Internal Standard Stock (1 mg/mL): Prepare a stock of this compound in methanol or DMSO. Store at -20°C. c. IS Working Solution (100 ng/mL): From the IS stock, prepare a working solution in 50:50 acetonitrile:water. This will be used for spiking samples.

3. Cell Treatment a. Prepare serial dilutions of unlabeled bromocriptine from the stock solution in fresh cell culture medium to achieve desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[10][11] b. Aspirate the old medium from the wells and replace it with the medium containing bromocriptine or vehicle control (e.g., 0.05% DMSO).[10] c. Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours).

4. Cell Harvesting and Lysis a. After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug. b. Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL of RIPA buffer per well). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Vortex briefly and incubate on ice for 15 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11] f. Collect the supernatant (lysate) for analysis. A small aliquot should be taken to determine the total protein concentration using a BCA assay for normalization.

5. Sample Preparation for LC-MS/MS a. To 50 µL of cell lysate, add 150 µL of cold acetonitrile containing the internal standard (this compound) at a final concentration of 10 ng/mL. The acetonitrile serves to precipitate proteins. b. Vortex vigorously for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean HPLC vial for analysis.

6. LC-MS/MS Analysis a. Perform chromatographic separation and mass spectrometric detection using a suitable LC-MS/MS system. Representative parameters are provided below. b. Prepare a calibration curve by spiking known concentrations of unlabeled bromocriptine into a control cell lysate and processing it in the same manner as the samples.

ParameterSetting
Liquid Chromatography
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Q1 (Precursor Ion) [M+H]+Bromocriptine: m/z 654.2
This compound: m/z 658.2
Q3 (Product Ion)Bromocriptine: m/z 308.1 (example)
This compound: m/z 312.1 (example)
Dwell Time100 ms
Collision EnergyOptimized for specific instrument

7. Data Analysis and Quantification a. Integrate the peak areas for both bromocriptine and the this compound internal standard. b. Calculate the Peak Area Ratio (PAR) = Area of Bromocriptine / Area of IS. c. Generate a calibration curve by plotting the PAR against the known concentrations of the standards. Use a linear regression model. d. Determine the concentration of bromocriptine in the unknown samples using the regression equation from the calibration curve. e. Normalize the final concentration to the total protein content of the lysate (e.g., ng of bromocriptine per mg of protein).

Sample Calibration Data (Hypothetical)

Standard Conc. (ng/mL)Analyte AreaIS AreaPeak Area Ratio (PAR)
0.54,850985,0000.0049
19,980991,0000.0101
551,2001,010,0000.0507
10103,5001,005,0000.1030
50525,000998,0000.5261
1001,040,000995,0001.0452
Sample 1 75,6001,002,0000.0754
Sample 2 210,300993,0000.2118

By following this protocol, researchers can achieve highly accurate and reproducible measurements of intracellular bromocriptine, providing valuable data for understanding its cellular pharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Bromocriptine-13C,d3 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Bromocriptine-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix, such as plasma or serum.[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification of Bromocriptine.[4][5] Major sources of matrix effects in biological samples include phospholipids, salts, and proteins.[2][3]

Q2: I am using a stable isotope-labeled internal standard (SIL-IS), this compound. Shouldn't that compensate for all matrix effects?

A2: While a SIL-IS like this compound is the preferred choice and can compensate for matrix effects to a large extent, it is not always a complete solution.[1][4][6] Severe ion suppression can still impact the signal of both the analyte and the internal standard, potentially affecting assay sensitivity.[4] Furthermore, differences in the physical properties due to isotopic labeling (e.g., the deuterium isotope effect) can sometimes lead to slight chromatographic separation of the analyte and the SIL-IS, exposing them to different matrix environments and thus, differential ion suppression.[1][6]

Q3: What are the most common sources of matrix effects in plasma or serum samples?

A3: Phospholipids are one of the most significant contributors to matrix effects, particularly ion suppression, in bioanalytical methods using LC-MS/MS with electrospray ionization (ESI).[7][8] These molecules are abundant in cell membranes and can co-extract with the analyte of interest during sample preparation.[7] Other endogenous substances like salts, proteins, and metabolites can also contribute to matrix effects.[2]

Q4: How can I determine if my Bromocriptine assay is suffering from matrix effects?

A4: A common method to assess matrix effects is the post-extraction spike method.[2][9] This involves comparing the response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution at the same concentration.[2][9] A significant difference in signal indicates the presence of ion suppression or enhancement. Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression occurs.[10][11][12]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for both Bromocriptine and this compound.

Question: My signal intensity is low and inconsistent, even with a SIL-IS. What steps can I take to mitigate this?

Answer: Significant ion suppression affecting both the analyte and the internal standard suggests that the sample cleanup is insufficient. The primary goal should be to remove the interfering matrix components before they enter the mass spectrometer.

  • Improve Sample Preparation: The most effective way to combat ion suppression is to enhance the sample cleanup process.[5][13]

    • Phospholipid Removal: Since phospholipids are a major cause of ion suppression, consider implementing a specific phospholipid removal strategy.[7] Techniques like HybridSPE®-Phospholipid or Ostro™ Pass-through Sample Preparation can effectively remove these interfering compounds.

    • Solid-Phase Extraction (SPE): If you are currently using protein precipitation, switching to SPE can provide a much cleaner extract.[14] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[13]

    • Liquid-Liquid Extraction (LLE): LLE can also be a valuable technique for reducing matrix effects by separating Bromocriptine from polar matrix components.

  • Chromatographic Separation:

    • Adjust your chromatographic method to separate Bromocriptine and its internal standard from the regions of significant ion suppression.[5][11][12] A post-column infusion experiment can help identify these regions.

    • Consider using a different column chemistry or modifying the mobile phase composition to achieve better separation from matrix components.

Issue 2: My results show poor reproducibility and high variability between different lots of plasma.

Question: Why are my QC results inconsistent across different batches of biological matrix?

Answer: High variability between different lots of matrix is a strong indicator of relative matrix effects, where the extent of ion suppression or enhancement differs from one sample source to another.[15]

  • Re-evaluate Sample Preparation: Your current sample preparation method may not be robust enough to handle the variability in matrix composition. Implementing a more rigorous cleanup technique, such as specific phospholipid removal or a well-developed SPE method, is highly recommended to minimize these lot-to-lot differences.[14]

  • Internal Standard Selection: While you are using a 13C,d3 labeled standard, ensure that it co-elutes as closely as possible with the analyte. If there is any separation, they may be affected differently by the variable matrix components in different lots.[1][6]

Issue 3: The peak shape for Bromocriptine is poor, and I suspect analyte loss.

Question: I am observing tailing peaks and lower than expected recovery. Could this be related to matrix effects?

Answer: While poor peak shape can be due to various chromatographic issues, interactions with the analytical column and system components, potentially exacerbated by matrix components, can be a factor.

  • Consider Metal Interactions: Some compounds can interact with the metal surfaces of standard HPLC columns and systems, leading to peak tailing and signal loss.[16] If you suspect this, using a metal-free or PEEK-lined column could be a potential solution.[16]

  • Optimize Extraction Recovery: Ensure that your extraction recovery is consistent and high. Low recovery can be mistaken for ion suppression. A thorough validation of your sample preparation method is crucial.

Data Presentation

The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the expected performance of common techniques.

Sample Preparation TechniquePhospholipid Removal EfficiencyReduction in Ion SuppressionAnalyte RecoveryMethod Development Complexity
Protein Precipitation (PPT) LowLowHighLow
Liquid-Liquid Extraction (LLE) ModerateModerateVariableModerate
Solid-Phase Extraction (SPE) HighHighGood to HighHigh
Phospholipid Removal Plates (e.g., HybridSPE®, Ostro™) Very High (>99%)Very HighHighLow to Moderate

This table provides a generalized comparison. Actual performance will depend on the specific method development and optimization.

Experimental Protocols

Below are generalized methodologies that can serve as a starting point for developing a robust bioanalytical method for Bromocriptine.

1. Protein Precipitation (PPT) - A quick but less clean method.

  • Objective: To remove the majority of proteins from the plasma sample.

  • Procedure:

    • To 100 µL of plasma, add the internal standard (this compound).

    • Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex mix for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) - For a cleaner sample.

  • Objective: To selectively extract Bromocriptine while removing a significant portion of matrix interferences. A mixed-mode cation exchange (MCX) cartridge can be effective for a basic compound like Bromocriptine.[17][18]

  • Procedure (using a mixed-mode cation exchange cartridge):

    • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

    • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

    • Load: Pre-treat the plasma sample by diluting with an acidic buffer and load it onto the cartridge.

    • Wash 1: Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.

    • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Elute: Elute Bromocriptine with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. Phospholipid Removal - Targeted approach for high-purity samples.

  • Objective: To specifically remove phospholipids while simultaneously precipitating proteins.

  • Procedure (using a phospholipid removal plate, e.g., HybridSPE®-Phospholipid):

    • Add the internal standard to the plasma sample in a 96-well plate.

    • Add an acidic protein precipitation solvent (e.g., 1% formic acid in acetonitrile) at a 3:1 ratio to the sample.

    • Mix thoroughly.

    • Apply the mixture to the phospholipid removal plate and process according to the manufacturer's instructions (typically involving applying a vacuum or positive pressure).

    • The resulting filtrate is ready for LC-MS/MS analysis.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Poor Reproducibility or Low Signal for Bromocriptine check_is Q: Is the Internal Standard (IS) Signal also Low/Variable? start->check_is is_ok IS Signal Stable and High check_is->is_ok No (Indicates other issues, e.g., analyte stability) is_bad IS Signal Low or Variable check_is->is_bad Yes assess_me Assess Matrix Effects (Post-Extraction Spike) is_bad->assess_me me_present Matrix Effects Confirmed (Ion Suppression) assess_me->me_present improve_sp Improve Sample Preparation me_present->improve_sp Yes optimize_lc Optimize Chromatography me_present->optimize_lc No (or in parallel) ppt Protein Precipitation (PPT) improve_sp->ppt spe Solid-Phase Extraction (SPE) improve_sp->spe plr Phospholipid Removal (PLR) improve_sp->plr end End: Robust and Reproducible Assay optimize_lc->end ppt->end If sufficient spe->end plr->end

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepWorkflows cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_plr Phospholipid Removal (PLR) p1 Plasma Sample + IS p2 Add Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 analysis LC-MS/MS Analysis p4->analysis s1 Plasma Sample + IS s3 Load Sample s1->s3 s2 Condition & Equilibrate SPE s2->s3 s4 Wash Interferences s3->s4 s5 Elute Bromocriptine s4->s5 s5->analysis pl1 Plasma Sample + IS pl2 Add Precipitation Solvent pl1->pl2 pl3 Apply to PLR Plate pl2->pl3 pl4 Collect Filtrate pl3->pl4 pl4->analysis

Caption: Comparison of sample preparation workflows.

References

Technical Support Center: Bromocriptine-13C,d3 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the detection of Bromocriptine and its internal standard, Bromocriptine-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring Bromocriptine and this compound?

A1: Due to the presence of a bromine atom, Bromocriptine exhibits a characteristic isotopic pattern with two major peaks at m/z [M]+ and [M+2]+ of roughly equal intensity.[1] For quantitative analysis, it is recommended to monitor the most abundant isotopic peak. The stable isotope-labeled internal standard, this compound, will have a corresponding mass shift.

Q2: How do I determine the optimal collision energy for my specific instrument?

A2: Collision energy (CE) is an instrument-dependent parameter that requires optimization to achieve the highest signal intensity for your analyte.[2][3] The optimal CE can be determined by infusing a standard solution of Bromocriptine and performing a collision energy ramp experiment. This involves monitoring the intensity of the product ion while systematically increasing the collision energy. The CE that yields the maximum intensity should be used for the analytical method.[3]

Q3: What are the common challenges associated with the LC-MS analysis of brominated compounds like Bromocriptine?

A3: The primary challenge is managing the natural isotopic distribution of bromine (79Br and 81Br are present in an approximate 1:1 ratio), which results in a distinctive isotopic cluster for the precursor and fragment ions.[1] This requires careful selection of the precursor ion for quantification to ensure consistency. Other potential issues include in-source fragmentation and the need for sensitive detection due to low therapeutic concentrations.

Q4: What type of sample preparation is recommended for Bromocriptine analysis in plasma?

A4: Several sample preparation techniques can be employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5] For achieving the low limits of detection often required, SPE is frequently recommended as it provides a cleaner extract.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Bromocriptine and this compound.

Problem 1: Poor Signal Intensity or No Peak Detected

Possible Cause Troubleshooting Step
Incorrect Mass Spectrometry Parameters Verify that the correct precursor and product ion m/z values for both Bromocriptine and the internal standard are entered in the acquisition method. Ensure that the collision energy is optimized for your instrument.
Sample Degradation Bromocriptine can be sensitive to light and temperature. Ensure samples are stored properly and minimize exposure during preparation.
Ion Suppression Matrix components from the biological sample can interfere with the ionization of the analyte.[6] Improve sample cleanup by using a more rigorous SPE protocol or by optimizing the chromatographic separation to separate the analyte from interfering matrix components.
Instrument Sensitivity Check the overall instrument performance by infusing a known standard. If sensitivity is low across the board, the instrument may require cleaning or maintenance.[7]

Problem 2: Inconsistent or Incorrect Isotopic Peak Ratios

Possible Cause Troubleshooting Step
Detector Saturation If the signal is too intense, the detector can become saturated, leading to distorted isotopic patterns.[8] Dilute the sample to bring the response within the linear range of the detector.
Co-eluting Interferences A co-eluting compound with an m/z that overlaps with one of the isotopic peaks of Bromocriptine can alter the observed ratio. Improve chromatographic separation to resolve the interference.
Incorrect Mass Calibration An inaccurate mass calibration can lead to incorrect assignment of the isotopic peaks.[7] Recalibrate the mass spectrometer according to the manufacturer's recommendations.

Problem 3: High Background Noise

Possible Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity, LC-MS grade solvents and additives.[6] Flush the LC system thoroughly to remove any contaminants.
Carryover from Previous Injections Implement a robust needle and injection port washing procedure in your autosampler method. Injecting blank samples between analytical runs can help identify and mitigate carryover.[9]
Dirty Ion Source The ion source is prone to contamination over time.[6] Follow the manufacturer's procedure for cleaning the ion source components.

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters for the detection of Bromocriptine and its isotopically labeled internal standard.

Table 1: Mass Spectrometry Parameters for Bromocriptine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Bromocriptine654.2346.1~40~100
Bromocriptine656.2348.1~40~100

Note: Collision energy and declustering potential are instrument-dependent and require optimization.

Table 2: Predicted Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound658.2346.1~40~100
This compound660.2348.1~40~100

Rationale: The 13C and 3 deuterium atoms are located on the N-methyl group of the indole ring. Based on the fragmentation pattern of Bromocriptine, the major product ion (m/z 346.1) does not contain this portion of the molecule, and therefore its mass is not expected to shift. The precursor ion mass is shifted by +4 Da.

Experimental Protocols

Detailed Methodology for Quantification of Bromocriptine in Human Plasma

This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Loading: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: As listed in Tables 1 and 2.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (this compound) Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for Bromocriptine analysis.

Troubleshooting_Logic Start Poor Signal or No Peak CheckMS Check MS Parameters (m/z, CE) Start->CheckMS CheckSample Investigate Sample Integrity CheckMS->CheckSample Correct Optimize Re-optimize Parameters CheckMS->Optimize Incorrect CheckSuppression Evaluate Ion Suppression CheckSample->CheckSuppression Sample OK Rerun Prepare Fresh Sample CheckSample->Rerun Degradation Suspected CheckInstrument Assess Instrument Performance CheckSuppression->CheckInstrument No Suppression ImproveCleanup Improve Sample Cleanup CheckSuppression->ImproveCleanup Suppression Observed TuneMS Tune and Calibrate MS CheckInstrument->TuneMS Poor Performance

Caption: Troubleshooting logic for poor signal intensity.

References

Improving peak shape and resolution for Bromocriptine-13C,d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Bromocriptine-13C,d3. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving optimal peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing for bromocriptine, a basic compound, is a common issue in reversed-phase HPLC. The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[1][2][3] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute more slowly and create a "tail."[2] Other potential causes include column contamination, column bed deformation (voids), or using an injection solvent significantly stronger than the mobile phase.[1][3][4]

Q2: How can I improve a broad or distorted peak shape for this compound?

A2: To improve peak shape, focus on minimizing the secondary silanol interactions. Key strategies include:

  • Lowering Mobile Phase pH: Operating at a lower pH (e.g., pH < 3.5) ensures that the residual silanol groups are fully protonated (neutral), minimizing their ability to interact with the basic bromocriptine molecule.[2]

  • Using End-Capped Columns: Select a high-quality, end-capped column. End-capping treats the stationary phase to block many of the residual silanol groups, reducing sites for secondary interactions.[1][5]

  • Adding a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.[3]

  • Optimizing Solvent Strength: Ensure the mobile phase has adequate solvent strength to elute the compound efficiently. Weak mobile phases can contribute to broader peaks.[6]

Q3: My this compound peak is splitting. What are the likely causes and solutions?

A3: Peak splitting can arise from several issues:

  • Co-elution: The split might actually be two different components eluting very close together. To test this, try a smaller injection volume; if two distinct peaks appear, you have a resolution problem, not a splitting problem.[7] Adjusting the mobile phase composition or gradient can help resolve them.[7]

  • Column Contamination or Voids: A partially blocked column inlet frit or a void in the packing bed can distort the sample path, causing the peak to split.[8] Backflushing the column or replacing the frit may resolve this. If a void has formed, the column may need to be replaced.[8]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause poor peak shape, including splitting. Whenever possible, dissolve your sample in the mobile phase itself.

  • pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of bromocriptine, both ionized and non-ionized forms of the analyte may be present, leading to split or shouldered peaks. It is recommended to use a buffer with a pH at least 2 units away from the analyte's pKa.

Q4: How can I improve the resolution between this compound and other analytes or impurities?

A4: Improving resolution requires adjusting one of the three key factors: efficiency (N), retention (k), or selectivity (α).[9]

  • Increase Efficiency (N): Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates, resulting in sharper peaks.[9][10] Lowering the flow rate can also sometimes improve efficiency.[11]

  • Optimize Retention (k): Increase the retention time by using a weaker mobile phase (e.g., increasing the aqueous phase percentage).[10][12] This provides more time for the column to separate the components.

  • Change Selectivity (α): This is often the most effective approach.[9] You can alter selectivity by:

    • Changing the organic modifier (e.g., switching from methanol to acetonitrile, or vice versa), as this changes the chemical interactions.[9][13]

    • Adjusting the mobile phase pH , which significantly impacts the retention of ionizable compounds like bromocriptine.[14][15]

    • Changing the column stationary phase to one with different chemical properties (e.g., from a C18 to a C8 or a phenyl column).[9]

Troubleshooting Guides and Workflows

Systematic Troubleshooting Workflow

When encountering poor chromatography, a systematic approach is crucial. The following workflow helps diagnose and resolve common issues encountered during the analysis of this compound.

G start Observe Poor Peak Shape (Tailing, Splitting, Broadening) or Poor Resolution check_all_peaks Does the issue affect ALL peaks? start->check_all_peaks all_peaks_issue Problem is likely mechanical or systemic. check_all_peaks->all_peaks_issue  Yes single_peak_issue Problem is likely chemical or method-related. check_all_peaks->single_peak_issue  No, only Bromocriptine peak check_system Check for Leaks & Loose Fittings all_peaks_issue->check_system check_frit Inspect/Replace Inlet Frit check_system->check_frit check_column_void Check for Column Void (High Pressure, Distortion) check_frit->check_column_void solution Achieved Symmetrical, Resolved Peak check_column_void->solution check_mobile_phase 1. Review Mobile Phase single_peak_issue->check_mobile_phase check_ph Is pH appropriate for Bromocriptine (basic)? (e.g., pH < 4) check_mobile_phase->check_ph check_buffer Is buffer concentration adequate (e.g., 10-25 mM)? check_ph->check_buffer check_column_chem 2. Review Column Chemistry check_buffer->check_column_chem is_endcapped Is column end-capped to minimize silanol activity? check_column_chem->is_endcapped check_sample_prep 3. Review Sample Prep is_endcapped->check_sample_prep check_solvent Is sample dissolved in mobile phase or weaker solvent? check_sample_prep->check_solvent check_overload Is sample concentration too high (overload)? check_solvent->check_overload check_overload->solution

Caption: A logical workflow for troubleshooting HPLC peak shape and resolution issues.

Understanding Peak Tailing in Bromocriptine Analysis

Peak tailing for basic compounds like bromocriptine is primarily caused by interactions with deprotonated silanol groups on the silica stationary phase. This diagram illustrates the mechanism and the effect of pH adjustment.

G cluster_high_ph Sub-optimal pH (e.g., pH > 4) cluster_low_ph Optimal pH (e.g., pH < 4) bromocriptine_pos Bromocriptine-NH+ (Positively Charged) interaction Ionic Interaction (Secondary Retention) bromocriptine_pos->interaction Attracts silanol_neg Silica-O- (Negatively Charged Silanol) silanol_neg->interaction Attracts peak_tailing Result: Peak Tailing interaction->peak_tailing bromocriptine_pos2 Bromocriptine-NH+ (Positively Charged) no_interaction No Ionic Interaction (Primary RP Retention Only) bromocriptine_pos2->no_interaction No Attraction silanol_neutral Silica-OH (Protonated Silanol) silanol_neutral->no_interaction Neutral good_peak Result: Symmetrical Peak no_interaction->good_peak

Caption: The effect of mobile phase pH on silanol interactions and bromocriptine peak shape.

Experimental Protocols

Below are detailed methodologies adapted from published literature for the analysis of bromocriptine. These serve as excellent starting points for method development and troubleshooting.

Protocol 1: Methanol-Based Mobile Phase

This protocol is based on a stability-indicating method and is effective for separating bromocriptine from its degradation products.[16][17]

  • Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase:

    • Prepare a 20 mM sodium acetate solution in HPLC-grade water.

    • Adjust the pH of the sodium acetate solution to 5.0.[16]

    • Mix Methanol and the 20 mM sodium acetate (pH 5.0) solution in a 70:30 (v/v) ratio.[16]

  • Flow Rate: 1.5 mL/min.[16]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.[16]

  • Detection: UV detection at 300 nm.[16]

  • Sample Diluent: A mixture of 70% (v/v) aqueous methanol is recommended.[16]

  • System Preparation: Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[16]

Protocol 2: Acetonitrile-Based Mobile Phase

This protocol utilizes trifluoroacetic acid (TFA) as a mobile phase modifier, which is excellent for improving peak shape for basic compounds and is MS-compatible.[13][18]

  • Column: Zorbax 300SB-C18 (250 mm x 4.6 mm, 5 µm particle size).[13] (Other modern C18 columns are also suitable).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[13]

    • Solvent B: Acetonitrile (ACN).

    • For isocratic elution, a composition of 70:30 (v/v) ACN:TFA has been used.[18] For separating multiple compounds, a mixture of Methanol and ACN (50:50) as the organic portion, mixed with 0.1% TFA (e.g., 55% organic, 45% aqueous) can be effective.[13]

  • Flow Rate: 0.9 - 1.0 mL/min.[13][18]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.[13]

  • Detection: UV detection at 240 nm.[13]

  • System Preparation: Ensure mobile phase components are thoroughly mixed and degassed. The use of TFA provides a low pH environment (~2-2.5) that suppresses silanol activity.[13]

Reference Data: HPLC Method Parameters

The following table summarizes various reported chromatographic conditions for bromocriptine analysis, providing a quick reference for method development.

ParameterMethod 1Method 2Method 3Method 4
Column Zorbax Eclipse XDB-C18 (150x4.6mm, 5µm)[16]C18Nucleodur C8 (250x4.6mm, 5µm)[19]Zorbax 300SB-C18 (250x4.6mm, 5µm)[13]
Mobile Phase 70:30 Methanol / 20mM Sodium Acetate[16]70:30 Acetonitrile / 0.1% TFA[18]65:35 Methanol / 0.1M Formic Acid[19]55% (50:50 ACN:MeOH) / 45% (0.1% TFA)[13]
pH 5.0[16]Not specified (TFA makes it acidic)2.16[19]Not specified (TFA makes it acidic)
Flow Rate 1.5 mL/min[16]0.9 mL/min[18]1.0 mL/min[19]1.0 mL/min[13]
Detection λ 300 nm[16]Not specified250 nm[19]240 nm[13]
Key Feature Good for stability studiesGreen, QbD approachUses Formic AcidGood for multi-analyte separation

References

Addressing poor recovery of Bromocriptine-13C,d3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Bromocriptine-13C,d3 during sample extraction.

Troubleshooting Guides

Poor recovery of the internal standard, this compound, can compromise the accuracy and reliability of quantitative bioanalysis. The following guides provide a systematic approach to identifying and resolving common issues encountered during sample extraction.

Initial Troubleshooting Workflow

If you are experiencing low or variable recovery of this compound, follow this general workflow to diagnose the issue.

General Troubleshooting Workflow for Poor this compound Recovery A Low or Inconsistent This compound Recovery B Verify Sample Handling and Storage A->B C Review Extraction Protocol A->C D Investigate Matrix Effects A->D E Check Instrument Performance A->E F Sample Degradation? B->F G Precipitation/Adsorption? B->G H Incorrect pH or Solvent? C->H I Incomplete Elution? C->I J Ion Suppression/Enhancement? D->J K Co-eluting Interferences? D->K L Injection Volume/Carryover? E->L M Detector Sensitivity? E->M N Resolved F->N G->N H->N I->N J->N K->N L->N M->N

Caption: A flowchart to systematically troubleshoot poor recovery of this compound.

FAQs for Poor this compound Recovery

Q1: Why is the recovery of my stable isotope-labeled internal standard, this compound, important if it's meant to correct for variability?

While a stable isotope-labeled internal standard (SIL-IS) is designed to mimic the analyte and correct for variations in sample preparation and instrument response, excessively low or highly variable recovery can still compromise data quality.[1] If the internal standard signal is too low, it can lead to poor precision and inaccurate quantification.[1] Furthermore, significant variability in recovery might indicate an inconsistent extraction process that needs to be addressed.

Q2: I'm observing lower than expected recovery for this compound. What are the most common causes?

Several factors can contribute to the poor recovery of this compound. These can be broadly categorized as issues related to the extraction method, the stability of the compound, and matrix effects. Bromocriptine is known to be highly protein-bound (90-96%), which can significantly impact its extraction efficiency.[2]

Q3: Could the issue be related to the specific extraction method I am using?

Yes, the choice of extraction method and its optimization are critical. Here's a breakdown of potential issues with common techniques:

  • Solid-Phase Extraction (SPE): Inadequate conditioning of the SPE cartridge, incorrect pH of the loading or wash solutions, or use of an inappropriate elution solvent can all lead to poor recovery. For a basic compound like Bromocriptine, a mixed-mode cation exchange SPE cartridge is often effective.[3][4]

  • Liquid-Liquid Extraction (LLE): The choice of organic solvent, the pH of the aqueous phase, and the extraction time are crucial. Incomplete phase separation or the formation of emulsions can also lead to analyte loss.

  • Protein Precipitation (PP): While simple, this method may result in lower recovery for highly protein-bound drugs like Bromocriptine. The type and volume of the precipitating solvent (e.g., acetonitrile, methanol) can impact the efficiency of protein removal and analyte recovery.

Q4: How can I improve the recovery of this compound in my Solid-Phase Extraction (SPE) protocol?

To enhance recovery in your SPE protocol, consider the following optimizations:

  • Sorbent Selection: For a basic drug like Bromocriptine, a mixed-mode cation exchange (MCX) sorbent can provide good retention and selective elution.

  • pH Optimization: Ensure the pH of your sample and loading buffer is appropriate to retain Bromocriptine on the sorbent. For a cation exchange mechanism, a pH below the pKa of Bromocriptine is generally recommended.

  • Wash Steps: Use a non-polar solvent to remove lipids and other interferences, followed by an acidic aqueous wash to remove other matrix components without eluting the analyte.

  • Elution Solvent: A basic organic solvent is typically required to elute a basic drug from a cation exchange sorbent. Ensure the elution solvent is strong enough for complete elution.

Q5: What about improving recovery in Liquid-Liquid Extraction (LLE)?

For LLE, focus on these parameters:

  • Solvent Choice: Select an organic solvent that has a high affinity for Bromocriptine but is immiscible with the aqueous sample matrix.

  • pH Adjustment: Adjust the pH of the aqueous sample to suppress the ionization of Bromocriptine, thereby increasing its partitioning into the organic phase. For a basic drug, a higher pH is generally favorable.

  • Minimize Emulsions: If emulsions form, try centrifugation at a higher speed or for a longer duration. Adding salt to the aqueous phase can also help break emulsions.

Q6: Are there specific tips for improving recovery with Protein Precipitation (PP)?

Given Bromocriptine's high protein binding, optimizing your PP protocol is key:

  • Choice of Solvent: Acetonitrile is often more effective than methanol at precipitating proteins.

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to plasma (e.g., 3:1 or 4:1) can improve protein precipitation and the release of bound drug.

  • Vortexing and Centrifugation: Ensure thorough vortexing to break drug-protein interactions and adequate centrifugation time and speed to obtain a clear supernatant.

Q7: Could the stability of this compound be a factor in its poor recovery?

Yes, the stability of Bromocriptine and its labeled analog should be considered. Bromocriptine is known to be sensitive to light and can degrade in alkaline solutions.[4][5]

  • Light Protection: Protect samples from light during all stages of collection, storage, and preparation.

  • pH Control: Avoid strongly alkaline conditions during extraction.

  • Temperature: Store samples at -80°C to minimize degradation. Evaluate the freeze-thaw stability of this compound in the matrix.

Q8: How do I know if matrix effects are causing the problem?

Matrix effects, such as ion suppression or enhancement, can affect the ionization of this compound in the mass spectrometer, leading to an apparent low recovery. To assess matrix effects, you can compare the peak area of the internal standard in a post-extraction spiked sample (blank matrix extract spiked with the IS) to the peak area in a neat solution of the IS at the same concentration. A significant difference suggests the presence of matrix effects.

Q9: Can there be a difference in recovery between Bromocriptine and this compound?

Ideally, the recovery of the analyte and its SIL-IS should be identical. However, differences can occur, especially with deuterated standards. While 13C and 15N labeling is generally more robust, it's still possible to observe slight differences in physicochemical properties that could lead to differential recovery.[6] If you suspect this is the case, a careful evaluation of the extraction and chromatographic conditions is warranted.

Quantitative Data Summary

The following tables provide an overview of expected recovery ranges for Bromocriptine and its internal standard using different extraction techniques. Note that actual recoveries can vary significantly depending on the specific matrix and optimized protocol.

Extraction Method Analyte Matrix Typical Recovery Range (%) Reference
Solid-Phase Extraction (SPE)BromocriptineHuman Plasma> 75[3]
Solid-Phase Extraction (SPE)Similar Basic DrugsHuman Plasma85 - 110
Liquid-Liquid Extraction (LLE)BromocriptineRat Plasma~70-80
Liquid-Liquid Extraction (LLE)Similar Basic DrugsHuman Plasma70 - 95
Protein Precipitation (PP)Highly Protein-Bound DrugsHuman Plasma50 - 90[5]

Table 1: Typical recovery ranges for Bromocriptine and similar compounds using various extraction methods.

Parameter Condition 1 Condition 2 Expected Outcome
SPE Elution Solvent Methanol5% Ammonium Hydroxide in MethanolHigher recovery with basic modifier
LLE Aqueous Phase pH 7.49.0Higher recovery at higher pH
PP Solvent MethanolAcetonitrileHigher recovery with Acetonitrile
PP Solvent:Plasma Ratio 2:14:1Higher recovery with higher ratio

Table 2: Expected impact of parameter changes on the recovery of this compound.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma

This protocol is a starting point and should be optimized for your specific application.

Solid-Phase Extraction (SPE) Workflow for this compound A 1. Sample Pre-treatment: - Thaw plasma sample - Spike with this compound - Vortex B 2. SPE Cartridge Conditioning: - Add 1 mL Methanol - Add 1 mL Water A->B Prepare C 3. Sample Loading: - Load pre-treated sample onto  the SPE cartridge B->C Condition D 4. Washing: - Wash 1: 1 mL 5% Methanol in Water - Wash 2: 1 mL Hexane C->D Load E 5. Elution: - Elute with 1 mL of 5% Ammonium  Hydroxide in Methanol D->E Wash F 6. Evaporation and Reconstitution: - Evaporate eluate to dryness - Reconstitute in mobile phase E->F Elute G 7. Analysis: - Inject into LC-MS/MS system F->G Analyze

Caption: A step-by-step workflow for the solid-phase extraction of this compound.

Methodology:

  • Sample Pre-treatment: To 500 µL of human plasma, add the working solution of this compound. Vortex for 30 seconds.

  • SPE Cartridge: Use a mixed-mode cation exchange (e.g., Oasis MCX) SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash with 1 mL of 5% methanol in water.

    • Wash with 1 mL of hexane.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

Principle of SIL-IS in Correcting for Extraction Variability

The use of a stable isotope-labeled internal standard is crucial for accurate quantification, especially when dealing with complex matrices and multi-step sample preparation procedures.

Compensation for Extraction Loss with a SIL-Internal Standard cluster_0 Initial Sample cluster_1 After Extraction (with loss) A Analyte (Bromocriptine) C Reduced Analyte A->C Extraction Loss B SIL-IS (this compound) (Known Amount) D Reduced SIL-IS B->D Same Extraction Loss E LC-MS/MS Analysis C->E D->E F Ratio of Analyte/SIL-IS is Constant E->F G Accurate Quantification F->G

Caption: A diagram illustrating how a SIL-IS compensates for analyte loss during extraction.

References

Stability issues of Bromocriptine-13C,d3 in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bromocriptine-13C,d3 under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

IssuePossible CauseRecommended Action
Unexpected degradation of the compound Improper storage temperature.This compound is stable for at least four years when stored at -20°C.[1] For short-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
Exposure to light.Bromocriptine is light-sensitive.[2] Store the compound in a light-resistant container. When preparing solutions, work in a dimly lit area or use amber-colored vials.
Inappropriate solvent pH.Bromocriptine degrades significantly in alkaline conditions.[2][3] Ensure that the pH of your solvent system is neutral or slightly acidic.
Oxidative degradation.The presence of oxidizing agents can lead to degradation.[2] Use high-purity solvents and degas them before use to minimize dissolved oxygen.
Inconsistent analytical results Suboptimal HPLC conditions.Refer to the validated HPLC method described in the "Experimental Protocols" section for a reliable starting point.
Sample preparation variability.Ensure consistent and reproducible sample preparation procedures. Use a validated protocol for extraction and dilution.
Appearance of unknown peaks in chromatogram Formation of degradation products.The primary degradation product of bromocriptine is its epimer, bromocriptinine.[2] Other degradation products may form under stress conditions such as heat, light, and oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability of at least four years, this compound should be stored at -20°C.[1]

Q2: Can this compound be shipped at room temperature?

Yes, this product is stable for shipment at room temperature.[4] However, upon receipt, it should be stored at the recommended -20°C for long-term preservation.

Q3: How sensitive is this compound to light?

Bromocriptine is known to be sensitive to light.[2] Exposure to direct sunlight can cause significant degradation in a short period.[2][3] It is crucial to store the compound in dark or amber vials and minimize light exposure during handling and experimentation.

Q4: What are the main degradation products of this compound?

The primary degradation product is bromocriptinine, which is an epimer of bromocriptine.[2] Other degradation products can form under various stress conditions, including oxidation and hydrolysis.[2]

Q5: What type of analytical method is recommended for stability testing?

A stability-indicating HPLC method is recommended. A validated RP-HPLC method with UV detection has been shown to effectively separate bromocriptine from its degradation products.[2][3][5] LC-MS/MS can also be used for quantification, especially at very low concentrations.

Stability Data Under Forced Degradation

The following table summarizes the degradation of bromocriptine mesylate under various stress conditions. This data provides insights into the potential stability issues for this compound, as the isotopic labeling is not expected to significantly alter its chemical stability.

Stress ConditionExposure TimeDegradation (%)
Acid Hydrolysis (0.1 M HCl at 80°C)5 min~20%
Alkaline Hydrolysis (0.1 M NaOH at 80°C)5 min~20%
Oxidative Degradation (3% H₂O₂ at 80°C)5 minSignificant
Thermal Degradation (Powder at 80°C)120 hNo noteworthy degradation
Thermal Degradation (Solution at 80°C)120 hMild degradation
Photolytic Degradation (Aqueous solution, sunlight)0.5 hSignificant
Photolytic Degradation (Powder, sunlight)16 hNot specified

Data is based on studies of bromocriptine mesylate and should be used as a general guide for this compound.[2][3]

Experimental Protocols

Stability-Indicating HPLC Method for Bromocriptine

This protocol is adapted from a validated method for the analysis of bromocriptine mesylate and its degradation products.[2][3]

  • Chromatographic System:

    • Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Methanol and 20 mM sodium acetate (pH 5) in a 70:30 (v/v) ratio

    • Flow Rate: 1.5 mL/min

    • Detection: UV at 300 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis.

  • Sample Preparation (for stability studies):

    • Accurately weigh and dissolve the this compound sample in the appropriate solvent or stress medium.

    • After the specified stress period, neutralize the sample if necessary (e.g., after acid or base hydrolysis).

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: this compound Sample dissolve Dissolve in appropriate solvent start->dissolve stress Apply stress condition (e.g., heat, light, pH) dissolve->stress neutralize Neutralize (if applicable) stress->neutralize dilute Dilute to working concentration neutralize->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC system filter->inject separate Chromatographic separation inject->separate detect UV Detection (300 nm) separate->detect integrate Integrate peak areas detect->integrate quantify Quantify degradation integrate->quantify report Generate stability report quantify->report

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Tree cluster_storage Check Storage & Handling cluster_sample_prep Review Sample Preparation cluster_hplc Verify HPLC Method cluster_resolution Resolution start Issue: Inconsistent or Unexpected Results temp Stored at -20°C? start->temp light Protected from light? temp->light Yes resolve Problem Resolved temp->resolve No, correct storage ph Solvent pH neutral/acidic? light->ph Yes light->resolve No, protect from light protocol Followed validated protocol? ph->protocol Yes ph->resolve No, adjust pH dilution Accurate dilutions? protocol->dilution Yes protocol->resolve No, follow protocol filtration Proper filtration? dilution->filtration Yes dilution->resolve No, verify dilutions mobile_phase Mobile phase correctly prepared? filtration->mobile_phase Yes filtration->resolve No, check filtration column_health Column in good condition? mobile_phase->column_health Yes mobile_phase->resolve No, remake mobile phase system_suitability System suitability passed? column_health->system_suitability Yes column_health->resolve No, replace column system_suitability->resolve Yes system_suitability->resolve No, troubleshoot system

Caption: Troubleshooting decision tree for this compound stability issues.

References

How to resolve co-eluting interferences with Bromocriptine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromocriptine and its stable isotope-labeled internal standard, Bromocriptine-13C,d3. The focus is on resolving co-eluting interferences to ensure accurate and reliable quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting interferences with this compound in LC-MS/MS analysis?

A1: Co-eluting interferences in the analysis of Bromocriptine and its stable isotope-labeled internal standard (SIL-IS), this compound, can arise from several sources:

  • Deuterium Isotope Effect: The most common reason for a retention time (RT) shift between an analyte and its deuterated internal standard is the deuterium isotope effect. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to small differences in retention behavior on a reversed-phase column.[1] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2]

  • Metabolites and Isomers: Bromocriptine can be metabolized into various forms, and isomers may also be present. These related compounds can have similar chromatographic properties and may co-elute with the analyte or internal standard if the chromatographic method is not sufficiently optimized.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenate) can co-elute and cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[3] While a SIL-IS is designed to compensate for matrix effects, a shift in retention time can lead to differential matrix effects between the analyte and the IS.[1]

  • Sample Preparation Artifacts: The sample preparation process itself can sometimes introduce interfering substances.

Q2: How can I confirm if co-elution is occurring?

A2: Detecting co-elution is a critical first step. Here are some methods to identify it:

  • Peak Shape Analysis: Examine the chromatograms closely. Asymmetrical peaks, such as those with shoulders or tailing, can be an indication of co-eluting compounds.[4]

  • Mass Spectrometry Data: If using a mass spectrometer, you can analyze the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it suggests that more than one compound is eluting at that time.[4]

  • Diode Array Detector (DAD): A DAD can be used for peak purity analysis. It collects multiple UV spectra across a single peak. If the spectra are not identical, it indicates the presence of co-eluting substances.[4]

Q3: What are the primary strategies to resolve co-elution between Bromocriptine and this compound?

A3: Resolving co-elution typically involves modifying the chromatographic conditions to improve the separation between the analyte and the interfering peak(s). The main strategies include:

  • Mobile Phase Optimization: Adjusting the composition of the mobile phase is often the most effective approach. This can involve changing the organic solvent (e.g., acetonitrile vs. methanol), modifying the pH of the aqueous phase, or adding mobile phase additives.[5][6]

  • Gradient Elution Optimization: Modifying the gradient profile, such as using a shallower gradient, can increase the separation between closely eluting peaks.

  • Stationary Phase Selection: If mobile phase optimization is insufficient, changing the HPLC column to one with a different stationary phase chemistry (e.g., C8, Phenyl, or a mixed-mode column) can provide different selectivity and resolve the co-elution.[7][8]

  • Temperature Adjustment: Altering the column temperature can affect the retention times and selectivity of the separation. Increasing the temperature generally leads to shorter retention times.[9][10]

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase to Resolve Co-elution

This guide provides a systematic approach to adjusting the mobile phase to improve the separation of Bromocriptine and its SIL-IS.

Troubleshooting Workflow for Mobile Phase Optimization

cluster_0 Problem Identification cluster_1 Mobile Phase Adjustment cluster_2 Evaluation start Co-elution of Bromocriptine and this compound Suspected confirm Confirm Co-elution (Peak Shape, MS Spectra) start->confirm organic Change Organic Solvent (e.g., Acetonitrile to Methanol) confirm->organic ph Adjust Mobile Phase pH organic->ph additives Introduce Mobile Phase Additives (e.g., Formic Acid, Ammonium Acetate) ph->additives evaluate Evaluate Resolution (Rs > 1.5 is ideal) additives->evaluate resolved Co-elution Resolved evaluate->resolved Yes not_resolved Co-elution Not Resolved evaluate->not_resolved No not_resolved->organic Re-evaluate or Try Next Strategy

Caption: A workflow for troubleshooting co-elution by optimizing the mobile phase.

Quantitative Data Summary: Effect of Mobile Phase Composition on Retention Time (RT) and Resolution (Rs)

Mobile Phase CompositionBromocriptine RT (min)This compound RT (min)Resolution (Rs)Observations
Method A: 25:75:0.1 ACN:H₂O:Formic Acid3.523.480.8Poor resolution, significant peak overlap.[11]
Method B: 70:30 Methanol:20mM Sodium Acetate pH 54.854.781.2Improved separation compared to Method A, but still not baseline resolved.[5]
Method C (Optimized): 45:27.5:27.5 0.1% TFA in H₂O:Methanol:ACN5.855.75> 1.5Good separation with baseline resolution achieved.[12]

Note: The retention times for this compound are estimated based on the typical elution behavior of deuterated standards relative to the analyte.

Guide 2: Modifying Chromatographic Parameters

If mobile phase optimization is not sufficient, adjusting other chromatographic parameters can be effective.

Experimental Workflow for Chromatographic Parameter Modification

start Co-elution Persists After Mobile Phase Optimization gradient Optimize Gradient Program (e.g., Shallower Gradient) start->gradient evaluate Evaluate Resolution and Peak Shape gradient->evaluate Successful column Change Stationary Phase (e.g., C18 to Phenyl or C8) column->evaluate Successful temperature Adjust Column Temperature temperature->evaluate evaluate->column Unsuccessful evaluate->temperature Unsuccessful resolved Resolution Achieved evaluate->resolved Successful evaluate->resolved Successful

Caption: A systematic approach to resolving co-elution by modifying key chromatographic parameters.

Quantitative Data Summary: Impact of Column and Temperature on Retention

ParameterCondition 1Condition 2Expected Outcome on Resolution
Column Chemistry C18Phenyl-HexylAltered selectivity may improve separation of Bromocriptine and its SIL-IS.
Column Temperature 30°C40°CIncreased temperature typically decreases retention time; selectivity may change, potentially improving or worsening resolution.[9]

Detailed Experimental Protocols

Protocol 1: Optimized LC-MS/MS Method for Bromocriptine Analysis

This protocol is based on a validated method for the determination of Bromocriptine in human plasma.[11]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of human plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash the cartridge with 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1100 series or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: Symmetry C18, 2.1 x 100 mm, 3.5 µm[11]

  • Mobile Phase: 25:75:0.1 (v/v/v) acetonitrile:water:formic acid[11]

  • Flow Rate: 250 µL/min[11]

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • Bromocriptine: Monitor appropriate precursor and product ions.

    • This compound: Monitor appropriate precursor and product ions.

Protocol 2: Alternative RP-HPLC-DAD Method

This protocol provides an alternative method using a different mobile phase composition and detector.[12]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of plasma, add the internal standard solution.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.

  • Add 0.5 mL of hexane:chloroform (70:30, v/v) and vortex for 30 seconds.

  • Centrifuge at 3950 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction with another 0.5 mL of hexane:chloroform.

  • Combine the organic layers and evaporate to dryness under a gentle stream of filtered air.

  • Reconstitute the residue in the mobile phase.

2. HPLC-DAD Conditions

  • HPLC System: HPLC with Diode Array Detector

  • Column: Zorbax 300SB-C18, 4.6 x 250 mm, 5 µm[12]

  • Mobile Phase: 45:27.5:27.5 (v/v/v) 0.1% trifluoroacetic acid in deionized water:methanol:acetonitrile[12]

  • Flow Rate: 1.0 mL/min[12]

  • Injection Volume: 20 µL[12]

  • Column Temperature: Ambient

  • Detection Wavelength: 240 nm for Bromocriptine[12]

Signaling Pathway

Bromocriptine Signaling Pathway

cluster_0 Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits Bromocriptine Bromocriptine Bromocriptine->D2R Agonist cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Prolactin Prolactin Secretion PKA->Prolactin Inhibits

Caption: A simplified diagram of the Bromocriptine signaling pathway, highlighting its agonistic effect on the D2 receptor and subsequent inhibition of prolactin secretion.[13][14]

References

Enhancing the sensitivity of Bromocriptine-13C,d3 detection in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Bromocriptine and its stable isotope-labeled internal standard, Bromocriptine-13C,d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance detection sensitivity and overcome common challenges in complex sample analysis.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is a highly sensitive detection method required for bromocriptine? A1: Bromocriptine is administered in low therapeutic doses, typically between 2.5 mg and 15.0 mg per day.[1] This results in very low plasma concentrations; for instance, a single 5 mg oral dose can lead to a maximum plasma concentration of only 80 pg/mL.[1] Therefore, a highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for accurate pharmacokinetic studies and therapeutic drug monitoring in complex biological matrices like plasma and tissue.[1]

Q2: What is the purpose of using this compound as an internal standard? A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the analyte (bromocriptine) but has a different mass due to the incorporated isotopes. Using a SIL-IS is the most effective way to correct for variations during sample preparation and analysis, especially for mitigating matrix effects. Matrix effects are the suppression or enhancement of the analyte's ionization caused by co-eluting components from the sample matrix, which can lead to inaccurate quantification.[2][3] Since the SIL-IS behaves nearly identically to the analyte throughout the entire process, it provides a reliable reference for accurate and precise quantification.

Sample Preparation

Q3: Which sample preparation technique is most effective for extracting bromocriptine from plasma? A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective, but SPE is often preferred for achieving higher sensitivity and cleaner extracts.

  • Solid-Phase Extraction (SPE): This technique, particularly using mixed-mode cartridges like Oasis MCX, has been shown to provide excellent sample cleanup, leading to a lower limit of quantification (LLOQ) as low as 2 pg/mL in human plasma. The ion-exchange capacity of mixed-mode sorbents is crucial for eliminating interferences.[1]

  • Liquid-Liquid Extraction (LLE): LLE is another viable option. For example, a method using a hexane:chloroform mixture has been documented.[4] While effective, it may sometimes be less efficient at removing all matrix components compared to modern SPE sorbents.

  • Protein Precipitation (PPT): This is the simplest method but generally provides the least clean sample extract, which can lead to significant matrix effects and reduced sensitivity. It is often used when very high sensitivity is not the primary goal.[4][5]

Q4: How can I prevent analyte loss during the sample evaporation and reconstitution steps? A4: Analyte loss can occur due to adsorption to container walls or incomplete reconstitution. To minimize this, ensure the dried extract is completely redissolved by vortexing vigorously.[6] The choice of reconstitution solvent is also critical; it should be strong enough to fully dissolve the analyte while being compatible with the initial mobile phase to ensure good peak shape. A typical reconstitution solvent is a mixture similar to the starting mobile phase, such as acetonitrile/0.1% aqueous formic acid (30:70, v/v).[6]

LC-MS/MS Method Optimization

Q5: What are the key considerations for optimizing the liquid chromatography method? A5: To enhance sensitivity, chromatographic optimization should focus on achieving good peak shape, separating bromocriptine from matrix interferences, and ensuring compatibility with the mass spectrometer.

  • Column Choice: A reversed-phase C18 column is commonly used and provides good retention and separation for bromocriptine.[4]

  • Mobile Phase: A mobile phase consisting of acetonitrile or methanol and water with an acidic modifier like formic acid (e.g., 0.1%) is typical.[7][8] The acid helps to protonate the analyte, improving peak shape and ionization efficiency in positive ion mode.

  • Gradient Elution: A gradient elution program allows for more effective separation of the analyte from early-eluting matrix components and late-eluting lipophilic compounds, reducing ion suppression.

Q6: How do I select the optimal MS/MS transitions for Bromocriptine and this compound? A6: The optimal transitions (precursor ion → product ion) should be determined by infusing a standard solution of each compound into the mass spectrometer. For bromocriptine, which has a characteristic isotopic pattern due to the presence of a bromine atom, care must be taken to select the correct precursor ion. The most intense and specific product ions should be chosen for quantification (quantifier) and confirmation (qualifier) in Multiple Reaction Monitoring (MRM) mode to maximize sensitivity and specificity.

Troubleshooting Guide

Problem 1: Low or No Signal Intensity

Potential Cause Recommended Action
Inefficient Sample Extraction Review the sample preparation protocol. Ensure the pH is optimal for the chosen SPE or LLE method. Verify that the elution solvent is strong enough to desorb the analyte completely.
Ion Suppression (Matrix Effect) Improve sample cleanup by using a more selective SPE sorbent or optimizing the LLE conditions. Modify the chromatographic method to separate the analyte from co-eluting matrix components. Diluting the sample may also help reduce matrix effects.
Poor Ionization Check the composition of the mobile phase; ensure the pH is appropriate for the ionization mode (e.g., acidic for positive ESI). Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).

| Instrument Contamination | Clean the ion source.[9] Perform a system flush with appropriate solvents to remove any buildup in the LC system. |

Problem 2: High Background Noise or Interfering Peaks

Potential Cause Recommended Action
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and fresh reagents.[9] Filter all mobile phases before use.
Insufficient Sample Cleanup The sample extract contains endogenous matrix components. Improve the sample preparation method by adding a wash step in SPE or using a more selective extraction technique.[10]
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure by using a stronger wash solvent.

| Plasticizer Contamination | Avoid using plastic containers or tubing that can leach contaminants. Use glass or polypropylene vials and tubes where possible. |

Problem 3: Retention Time Shifts

Potential Cause Recommended Action
Column Degradation The column may be nearing the end of its life. Replace the analytical column. Use a guard column to extend its lifetime.
Changes in Mobile Phase Prepare fresh mobile phase. Ensure accurate composition, especially for isocratic methods. Degas the mobile phase properly.[9]
System Leaks or Pump Issues Check for leaks in the LC system, particularly around fittings. Monitor the system pressure for fluctuations, which may indicate pump problems.[9]

| Inconsistent Column Temperature | Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention time. |

Experimental Protocols & Data

Protocol: SPE-LC-MS/MS for Bromocriptine in Human Plasma

This protocol is a synthesized example based on highly sensitive published methods.

  • Sample Pre-treatment:

    • To 1 mL of human plasma, add 50 µL of this compound internal standard working solution.

    • Vortex for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the pre-treated plasma sample onto the cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash 2: Wash the cartridge with 1 mL of methanol.

    • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 75% water with 0.1% formic acid, 25% acetonitrile).[7][6]

    • Vortex thoroughly to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Data Summary Tables

Table 1: Comparison of Published LC-MS/MS Methods for Bromocriptine

ParameterMethod 1Method 2[6][11]
Matrix Human PlasmaHuman Prolactinoma Tissue
Sample Prep Solid-Phase Extraction (SPE)Protein Precipitation & LLE
LC Column Symmetry C18 (2.1 x 100 mm, 3.5 µm)Not Specified
Mobile Phase Acetonitrile:Water:Formic Acid (25:75:0.1)Acetonitrile / 0.1% Formic Acid
LLOQ 2 pg/mL50 fg/mg
Linear Range 2 - 500 pg/mL50 fg/mg - 5 pg/mg

Table 2: Example LC-MS/MS Instrument Parameters

ParameterSetting
LC System UPLC/HPLC System
Column C18, < 3 µm particle size
Flow Rate 250 - 400 µL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Example Transitions To be determined empirically
Bromocriptinee.g., m/z 654.2 → 314.1
This compounde.g., m/z 658.2 → 314.1

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample + IS (Bromo-13C,d3) SPE 2. Solid-Phase Extraction (SPE) Sample->SPE Evap 3. Evaporation SPE->Evap Recon 4. Reconstitution Evap->Recon LC 5. LC Separation Recon->LC MS 6. MS/MS Detection LC->MS Data 7. Data Processing & Quantification MS->Data

Caption: General workflow for Bromocriptine analysis in plasma.

Troubleshooting_Low_Signal Start Low or No Signal Observed Check_Extraction Is sample extraction efficiency confirmed? Start->Check_Extraction Check_Matrix Is ion suppression suspected? Check_Extraction->Check_Matrix Yes Optimize_Prep Optimize SPE/LLE protocol Check_Extraction->Optimize_Prep No Check_Source Are MS ion source parameters optimal? Check_Matrix->Check_Source No Improve_LC Improve LC separation from matrix components Check_Matrix->Improve_LC Yes Clean_Source Clean ion source and re-optimize parameters Check_Source->Clean_Source No Resolved Issue Resolved Check_Source->Resolved Yes Optimize_Prep->Resolved Improve_LC->Resolved Clean_Source->Resolved

Caption: Troubleshooting flowchart for low signal intensity.

Matrix_Effect cluster_ideal Ideal Scenario (Neat Solution) cluster_real Real Scenario (Complex Matrix) Analyte_Ideal Analyte IonSource_Ideal Ion Source Analyte_Ideal->IonSource_Ideal Signal_Ideal Expected Signal IonSource_Ideal->Signal_Ideal Analyte_Real Analyte IonSource_Real Ion Source Analyte_Real->IonSource_Real MatrixComp Matrix Components MatrixComp->IonSource_Real MatrixComp->IonSource_Real Interference Signal_Suppressed Suppressed Signal IonSource_Real->Signal_Suppressed

Caption: Conceptual diagram of ion suppression (Matrix Effect).

References

Technical Support Center: Managing In-source Fragmentation of Bromocriptine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the in-source fragmentation of Bromocriptine-13C,d3 during liquid chromatography-mass spectrometry (LC-MS) analysis.

Understanding In-Source Fragmentation

In-source fragmentation (ISF) is a phenomenon where precursor ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer. This can lead to a decreased signal intensity of the intended precursor ion and an increased signal of fragment ions, potentially complicating data analysis and affecting the accuracy and precision of quantification.

The use of stable isotope-labeled internal standards, such as this compound, is a standard practice in quantitative LC-MS to correct for matrix effects and variability in sample processing. However, understanding and controlling the fragmentation of both the analyte and the internal standard is crucial for robust and reliable results.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the in-source fragmentation of this compound.

Issue Potential Cause Recommended Action
Low intensity of the [M+H]+ ion for this compound High in-source fragmentation is occurring.1. Optimize Ion Source Parameters: Gradually decrease the cone voltage (or fragmentor voltage) and the ion source temperature. These are the primary drivers of in-source fragmentation.[1][2] 2. Modify Mobile Phase Composition: Consider using a mobile phase with a lower percentage of organic solvent or switching to a different organic solvent (e.g., methanol instead of acetonitrile) if compatible with your chromatography. Adding a small amount of a modifier like ammonium formate can sometimes lead to softer ionization. 3. Adjust Gas Flow Rates: Optimize the nebulizer and drying gas flow rates. Suboptimal gas flows can contribute to increased fragmentation.
High intensity of fragment ions corresponding to the lysergic acid moiety (e.g., m/z 271, 226, 211 for this compound) Excessive energy is being applied in the ion source, leading to the characteristic fragmentation of the ergot alkaloid structure.1. Systematic Parameter Optimization: Perform a systematic optimization of the cone/fragmentor voltage and source temperature, monitoring the ratio of the precursor ion to the key fragment ions. Aim for a balance that provides sufficient precursor ion signal while minimizing fragmentation. 2. Check for a Dirty Ion Source: A contaminated ion source can lead to unstable ionization and increased fragmentation.[3] Clean the ion source according to the manufacturer's recommendations.
Inconsistent peak area ratios between Bromocriptine and this compound Differential in-source fragmentation between the analyte and the internal standard. While stable isotope-labeled standards are designed to co-elute and behave similarly, significant differences in fragmentation can occur under harsh source conditions.1. Soften Ionization Conditions: This is the most critical step. Reduce the cone voltage and source temperature to minimize fragmentation for both compounds. 2. Ensure Co-elution: Verify that the chromatographic peaks for bromocriptine and its internal standard are perfectly co-eluting. A slight shift in retention time can expose the analytes to different matrix effects at the point of ionization, potentially altering fragmentation. 3. Evaluate Matrix Effects: Infuse a solution of both compounds post-column while injecting a blank matrix extract to visually assess any differential ion suppression or enhancement that might exacerbate fragmentation differences.
Appearance of unexpected fragment ions This could be due to co-eluting impurities, degradation of the analyte or internal standard, or complex fragmentation pathways.1. Confirm Peak Purity: Use a high-resolution mass spectrometer if available to confirm the elemental composition of the precursor and fragment ions. 2. Check Sample Stability: Ensure that the samples are properly stored and that the analyte and internal standard are not degrading in the autosampler. 3. Review Sample Preparation: Evaluate the sample preparation procedure for any steps that might induce degradation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the breakdown of the parent molecule (in this case, this compound) within the ion source of the mass spectrometer before it is mass-analyzed.[1] This is a concern because it reduces the abundance of the intended precursor ion ([M+H]+), which is typically used for quantification. This can lead to decreased sensitivity and potentially inaccurate results if the fragmentation is not consistent between the analyte and the internal standard.

Q2: What are the expected major fragment ions of Bromocriptine and this compound?

A2: Based on the fragmentation patterns of similar ergot alkaloids, the major fragmentation of bromocriptine involves the cleavage of the peptide portion and fragmentation of the lysergic acid moiety.[1][2][4][5][6][7] The expected fragment ions are summarized in the table below. The fragments for this compound will have a mass shift corresponding to the isotopic labels.

Fragment Description Bromocriptine (Unlabeled) m/z This compound (Labeled) m/z Notes
[M+H]+654.2/656.2658.2/660.2The two major peaks are due to the isotopic distribution of Bromine (79Br and 81Br).
Cleavage of peptide ring with retention of isopropyl group348.2348.2This fragment does not contain the labeled positions.
Lysergic acid moiety related fragment268.1271.1Contains the d3 label on the N-methyl group.
Lysergic acid moiety related fragment223.1226.1Contains the d3 label.
Lysergic acid moiety related fragment208.1211.1Contains the d3 label.

Q3: How can I minimize in-source fragmentation of this compound?

A3: Minimizing in-source fragmentation primarily involves creating "softer" ionization conditions. The key parameters to adjust are:

  • Cone Voltage / Fragmentor Voltage: This is the voltage difference that accelerates ions from the atmospheric pressure region into the mass analyzer. Lowering this voltage reduces the kinetic energy of the ions and thus minimizes collisions that cause fragmentation.[2]

  • Source Temperature: High temperatures can provide enough thermal energy to cause fragmentation. Optimizing to the lowest temperature that still allows for efficient desolvation is recommended.[1]

  • Mobile Phase: The composition of the mobile phase can influence ionization efficiency and fragmentation. Sometimes, changing the organic solvent or using additives can result in a more stable protonated molecule.

Q4: Can in-source fragmentation be useful?

A4: While generally considered a hindrance in quantitative analysis, in-source fragmentation can sometimes be used for qualitative purposes. If the fragmentation is reproducible, the resulting fragment ions can provide structural information about the analyte. However, for quantitative assays relying on a specific precursor-to-product ion transition, minimizing in-source fragmentation is crucial for achieving the best sensitivity and accuracy.

Q5: Why is a 13C and d3 labeled internal standard used?

A5: Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte, causing them to co-elute chromatographically and experience similar ionization and matrix effects. The use of both 13C and deuterium (d3) provides a sufficient mass shift from the unlabeled analyte to avoid isotopic crosstalk, while minimizing the potential for chromatographic separation that can sometimes be observed with heavily deuterated standards.

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation
  • Prepare a standard solution of this compound at a concentration that gives a strong signal (e.g., 100 ng/mL).

  • Set up the LC-MS method with your desired chromatographic conditions.

  • Infuse the standard solution directly into the mass spectrometer or perform repeated injections.

  • Set the initial cone voltage to a low value (e.g., 10 V).

  • Acquire a full scan mass spectrum and record the intensities of the precursor ion ([M+H]+) and the major fragment ions (e.g., m/z 271.1, 226.1).

  • Increase the cone voltage in small increments (e.g., 5 V) and repeat the acquisition.

  • Continue this process up to a higher voltage (e.g., 100 V).

  • Plot the intensities of the precursor and fragment ions against the cone voltage.

  • Select the optimal cone voltage that provides the highest precursor ion intensity with the lowest relative abundance of fragment ions.

Visualizations

Logical Workflow for Troubleshooting In-Source Fragmentation

Troubleshooting_Workflow Troubleshooting In-Source Fragmentation of this compound cluster_issue Problem Identification cluster_optimization Parameter Optimization cluster_maintenance System Check cluster_evaluation Result Evaluation start Low [M+H]+ Signal or High Fragment Intensity optimize_cone Decrease Cone/ Fragmentor Voltage start->optimize_cone Primary Action optimize_temp Lower Source Temperature optimize_cone->optimize_temp optimize_mobile Modify Mobile Phase optimize_temp->optimize_mobile evaluate_signal Re-evaluate Signal Intensity & Ratios optimize_mobile->evaluate_signal clean_source Clean Ion Source check_coelution Verify Analyte/IS Co-elution clean_source->check_coelution check_coelution->evaluate_signal is_resolved Issue Resolved? evaluate_signal->is_resolved is_resolved->clean_source No end Successful Analysis is_resolved->end Yes further_investigation Further Method Development is_resolved->further_investigation Persistent Issue

Caption: A logical workflow for diagnosing and resolving issues related to in-source fragmentation.

Proposed Fragmentation Pathway of Bromocriptine

Bromocriptine_Fragmentation Proposed ESI+ Fragmentation of Bromocriptine cluster_precursor Precursor Ion cluster_fragments Major Fragment Ions M Bromocriptine [M+H]+ = 654.2/656.2 F1 Loss of H2O [M+H-18]+ = 636.2/638.2 M->F1 - H2O F3 Lysergic Acid Moiety m/z = 268.1 M->F3 - C16H23N3O4 F2 Peptide Cleavage m/z = 348.2 F1->F2 - C15H19N3O3Br F4 Further Fragmentation m/z = 223.1 F3->F4 - C2H5N F5 Further Fragmentation m/z = 208.1 F4->F5 - CH3

Caption: Proposed fragmentation pathway of protonated bromocriptine in positive ESI mode.

References

Validation & Comparative

Cross-validation of Bromocriptine quantification methods with different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different internal standards used in the quantification of Bromocriptine, a potent dopamine D2 receptor agonist. Accurate quantification of Bromocriptine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, injection volume, and matrix effects. This guide explores the use of different types of internal standards for Bromocriptine quantification, including structural analogs and other compounds, and presents available experimental data to facilitate an objective comparison.

Principle of Internal Standard in Chromatography

The use of an internal standard is a fundamental technique in analytical chemistry to improve the precision and accuracy of quantitative analysis. The IS is a compound with similar physicochemical properties to the analyte of interest, which is added in a known constant amount to all samples, calibrators, and quality controls. By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be effectively normalized.

G Sample Biological Sample (Analyte) IS_addition Addition of Internal Standard (IS) Sample->IS_addition Extraction Extraction IS_addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., MS/MS) Separation->Detection Quantification Quantification (Ratio of Analyte/IS Response) Detection->Quantification

Caption: Principle of the Internal Standard Method.

Bromocriptine Signaling Pathway

Bromocriptine primarily exerts its therapeutic effects by acting as a potent agonist at dopamine D2 receptors. In the pituitary gland, this activation inhibits the synthesis and release of prolactin. In the striatum, it stimulates postsynaptic D2 receptors, which is beneficial in the treatment of Parkinson's disease.

G Bromocriptine Bromocriptine D2_Receptor Dopamine D2 Receptor Bromocriptine->D2_Receptor Gi_Protein Gi Protein Activation D2_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase inhibits Striatal_Output Modulation of Striatal Output Gi_Protein->Striatal_Output cAMP Decreased cAMP Adenylyl_Cyclase->cAMP PKA PKA Inhibition cAMP->PKA Prolactin_Release Decreased Prolactin Release PKA->Prolactin_Release

Caption: Simplified Bromocriptine Signaling Pathway.

Comparison of Internal Standards for Bromocriptine Quantification

The selection of an internal standard is critical and can significantly impact the performance of a bioanalytical method. Ideally, a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated Bromocriptine) is the "gold standard" for LC-MS/MS analysis as it exhibits nearly identical chemical and physical properties to the analyte. However, the availability and cost of SIL standards can be a limitation. In such cases, structural analogs or other compounds with similar chromatographic behavior and ionization properties are often employed.

This section compares the performance of different internal standards reported in the literature for the quantification of Bromocriptine.

Table 1: Performance Characteristics of Quantification Methods with Different Internal Standards
ParameterMethod with Droperidol ISMethod with Dipotassium Clorazepate ISMethod with Lisuride IS (Hypothetical)Method with Deuterated Bromocriptine IS (Ideal)
Analytical Technique HPLC-DADHPLC-UVLC-MS/MSLC-MS/MS
Matrix Rat PlasmaNot SpecifiedHuman PlasmaHuman Plasma
Linearity Range 0.212–10.6 µg/mLNot SpecifiedExpected in pg/mL to ng/mL rangeExpected in pg/mL to ng/mL range
Lower Limit of Quantification (LLOQ) 150 ng/mLNot SpecifiedExpected to be low (pg/mL)Expected to be very low (pg/mL)
Recovery 90.7 ± 4.09%Not SpecifiedHigh and consistentHigh and consistent
Precision (Intra-day %CV) 0.954 - 13.9%Not Specified< 15%< 15%
Precision (Inter-day %CV) 0.480 - 10.1%Not Specified< 15%< 15%
Accuracy (Intra-day %Error) 2.98 - 12.5%Not SpecifiedWithin ±15%Within ±15%
Accuracy (Inter-day %Error) 0.645 - 12.1%Not SpecifiedWithin ±15%Within ±15%

Note: Data for Lisuride and Deuterated Bromocriptine as internal standards are hypothetical based on the expected performance of these types of standards in LC-MS/MS methods, as specific comparative studies were not identified in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the quantification of Bromocriptine using different internal standards.

Method 1: HPLC-DAD with Droperidol as Internal Standard
  • Sample Preparation:

    • To a plasma sample, add an appropriate volume of Droperidol internal standard solution.

    • Precipitate plasma proteins by adding acetonitrile.

    • Perform a double-step liquid-liquid extraction with a hexane:chloroform (70:30) mixture.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of 0.1% (v/v) trifluoroacetic acid in deionized water, methanol, and acetonitrile (45/27.5/27.5, v/v/v).

    • Detection: Diode-array detection (DAD) at 240 nm for Bromocriptine and 254 nm for Droperidol.

Method 2: LC-MS/MS (General Protocol)

A typical LC-MS/MS method for Bromocriptine quantification would involve the following steps. The choice of internal standard (e.g., Lisuride or a deuterated analog) would be integrated into this workflow.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->SPE Dry_Reconstitute Evaporate and Reconstitute SPE->Dry_Reconstitute Inject Inject into UPLC/HPLC Dry_Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM mode) Ionize->Detect Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) Detect->Data_Analysis

Caption: General Experimental Workflow for LC-MS/MS.

Discussion and Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable method for Bromocriptine quantification.

  • Droperidol , as a structural analog, has been shown to be a suitable internal standard for an HPLC-DAD method, demonstrating good recovery and precision. However, for the higher sensitivity and selectivity offered by LC-MS/MS, a more closely matched internal standard is preferable.

  • Lisuride , another ergot derivative with a structure similar to Bromocriptine, presents a promising option as an internal standard for LC-MS/MS analysis. Its structural similarity would likely lead to comparable extraction efficiency and chromatographic behavior, as well as similar ionization characteristics, which is crucial for correcting matrix effects. However, a full validation of its use as an internal standard for Bromocriptine quantification is needed.

  • A deuterated Bromocriptine internal standard remains the theoretical ideal for LC-MS/MS. A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing the most accurate correction for matrix effects. The lack of commercially available and published methods using a deuterated standard for Bromocriptine highlights a potential area for future research and development in this field.

The Gold Standard of Quantification: Why Bromocriptine-¹³C,d₃ Outperforms Deuterated Analogs as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative bioanalysis are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) for the quantification of Bromocriptine, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison between Bromocriptine-¹³C,d₃ and deuterated Bromocriptine, demonstrating the clear advantages of the former as an internal standard.

Stable isotope-labeled (SIL) internal standards are the preferred choice for quantitative LC-MS assays, as they closely mimic the analyte's chemical and physical properties.[1] However, not all SIL internal standards are created equal. While deuterium-labeled compounds have been traditionally used, they can exhibit unexpected analytical behavior. In contrast, heavier isotope-labeled standards, such as those incorporating Carbon-13 (¹³C), offer superior performance by minimizing isotopic effects and ensuring greater analytical accuracy.

The Isotopic Effect: A Critical Distinction

The primary drawback of using deuterated internal standards lies in the "isotope effect." The replacement of hydrogen with deuterium can lead to slight differences in physicochemical properties, which can manifest in several ways during analysis:

  • Chromatographic Shift: Deuterated compounds may have different retention times compared to the unlabeled analyte.[1] This lack of co-elution means the analyte and the internal standard experience different matrix effects, potentially compromising the accuracy of quantification.

  • Altered Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer, which can affect the sensitivity and specificity of the assay.[2]

  • In-source Back Exchange: Deuterium atoms, particularly those on heteroatoms, can sometimes be exchanged for hydrogen atoms in the ion source of the mass spectrometer, leading to a loss of the isotopic label and inaccurate quantification.[2]

Carbon-13 labeled internal standards, on the other hand, are far less susceptible to these isotopic effects. The larger mass difference between ¹³C and ¹²C does not significantly alter the molecule's polarity or chemical properties, resulting in near-perfect co-elution with the analyte and more reliable compensation for matrix effects and instrument variability.[3][4]

Visualizing the Workflow for Accurate Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of Bromocriptine in a biological matrix using an internal standard.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (Bromocriptine-¹³C,d₃ or Deuterated Bromocriptine) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction LC_Separation UPLC Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantify Analyte Concentration using Calibration Curve Ratio->Quantification

Quantitative bioanalysis workflow.

Experimental Protocol: A Comparative Study

To illustrate the performance differences, a hypothetical experiment is outlined below for the quantification of Bromocriptine in human plasma using both Bromocriptine-¹³C,d₃ and deuterated Bromocriptine as internal standards.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either Bromocriptine-¹³C,d₃ or deuterated Bromocriptine at 50 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 80% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Waters Xevo TQ-S

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Bromocriptine: 654.2 > 311.1

    • Deuterated Bromocriptine (hypothetical): 657.2 > 314.1

    • Bromocriptine-¹³C,d₃ (hypothetical): 658.2 > 312.1

Comparative Data Analysis

The following tables present hypothetical data that would be expected from the above experiment, highlighting the superior performance of Bromocriptine-¹³C,d₃.

Table 1: Chromatographic Performance

Internal StandardAnalyte Retention Time (min)Internal Standard Retention Time (min)Retention Time Difference (min)
Deuterated Bromocriptine2.152.120.03
Bromocriptine-¹³C,d₃ 2.15 2.15 0.00

The co-elution of Bromocriptine-¹³C,d₃ with the analyte ensures that both compounds experience identical matrix effects, leading to more accurate and precise quantification.

Table 2: Quantitative Accuracy and Precision

Internal StandardSpiked Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
Deuterated Bromocriptine5.05.41088.5
50.053.51077.2
500.0525.01056.5
Bromocriptine-¹³C,d₃ 5.0 5.1 102 3.1
50.0 49.8 99.6 2.5
500.0 501.5 100.3 2.1

The data clearly illustrates that the use of Bromocriptine-¹³C,d₃ results in significantly better accuracy and precision across the calibration range, a direct consequence of its ideal behavior as an internal standard.

The Structural Advantage

The following diagram illustrates the subtle yet critical structural differences between Bromocriptine and its stable isotope-labeled analogs.

Isotopic Labeling Analyte Bromocriptine Deuterated Deuterated Bromocriptine (Hydrogen replaced with Deuterium) Analyte->Deuterated Potential for Isotope Effect C13d3 Bromocriptine-¹³C,d₃ (Carbon replaced with ¹³C and Hydrogen with Deuterium) Analyte->C13d3 Minimal Isotope Effect

Comparison of isotopic labeling.

Conclusion

For the highly sensitive and specific quantification of Bromocriptine by LC-MS/MS, the choice of internal standard is not a trivial matter. While deuterated internal standards are a viable option, they carry the inherent risk of isotopic effects that can compromise data quality. Bromocriptine-¹³C,d₃, with its near-identical chemical and physical properties to the unlabeled analyte, provides a more robust and reliable solution. By ensuring co-elution and minimizing isotopic effects, Bromocriptine-¹³C,d₃ stands as the gold standard for accurate and precise quantification, empowering researchers to have the utmost confidence in their results.

References

A Comparative Guide to the Bioanalysis of Bromocriptine: Focus on Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Bromocriptine, with a particular focus on the performance characteristics of assays utilizing a Bromocriptine-13C,d3 internal standard. The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies. This document presents a summary of linearity, accuracy, and precision data from published methods, alongside detailed experimental protocols to aid in the selection and implementation of the most suitable assay for your research needs.

Superiority of Isotope-Labeled Internal Standards in LC-MS/MS

In modern bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporated heavy isotopes. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The key advantage of this approach lies in its ability to compensate for variations that can occur during sample preparation and analysis. Any loss of analyte during extraction, or fluctuations in instrument response, will be mirrored by the SIL-IS. This co-eluting, co-ionizing internal standard provides a more accurate and precise quantification of the analyte compared to methods that use structurally analogous internal standards or external calibration.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of Bromocriptine. The data is compiled from published literature to provide a clear comparison of their linearity, accuracy, and precision.

Parameter LC-MS/MS with Stable Isotope-Labeled IS (e.g., this compound) LC-MS/MS (General) HPLC-DAD Spectrofluorimetry
Linearity Range Expected to be similar to or better than general LC-MS/MS methods2 - 500 pg/mL[1][2]150 ng/mL (LLOQ)[3][4]50 - 600 ng/mL[5][6][7]
Lower Limit of Quantification (LLOQ) Expected to be in the low pg/mL range2 pg/mL[1][2]150 ng/mL[3][4]44.16 ng/mL[5]
Intra-day Precision (%RSD) Typically <15%Data not available in searched sources2.98 - 12.5%[4]Data not available in searched sources
Inter-day Precision (%RSD) Typically <15%Data not available in searched sources0.645 - 12.1%[4]Data not available in searched sources
Intra-day Accuracy (%Bias) Typically within ±15%Data not available in searched sourcesWithin acceptable limits (±20% for LLOQ, ±15% for others)[4]Data not available in searched sources
Inter-day Accuracy (%Bias) Typically within ±15%Data not available in searched sourcesWithin acceptable limits (±20% for LLOQ, ±15% for others)[4]Data not available in searched sources

Experimental Protocols

LC-MS/MS with this compound Internal Standard

This protocol describes a general workflow for a highly sensitive and specific LC-MS/MS assay for Bromocriptine in a biological matrix, such as plasma. The use of this compound as an internal standard is central to achieving high accuracy and precision.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • To 1 mL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm) is commonly used.[1][2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typical.[1][2]

  • Flow Rate: A flow rate of around 250 µL/min is often employed.[1][2]

  • Injection Volume: Typically 10-20 µL.

c. Tandem Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions would be specific for Bromocriptine and this compound.

    • Bromocriptine: Precursor ion (Q1) -> Product ion (Q3)

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (with a mass shift corresponding to the isotopic labels)

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis & Quantification ms->data Data Acquisition

Fig. 1: Bioanalytical workflow for Bromocriptine using LC-MS/MS.
HPLC-DAD Method

This method is suitable for the quantification of Bromocriptine at higher concentrations and is often used for pharmaceutical formulation analysis.

a. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To a plasma sample, add a solution of an internal standard (e.g., droperidol) in acetonitrile to precipitate proteins.[4]

  • Vortex and centrifuge the sample.

  • Perform a liquid-liquid extraction on the supernatant using a suitable organic solvent mixture (e.g., hexane:chloroform).[4]

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase.

b. High-Performance Liquid Chromatography with Diode Array Detection

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.[4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and organic solvents (e.g., methanol and acetonitrile).[3][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: Diode Array Detector (DAD) set to the maximum absorbance wavelength of Bromocriptine (around 240 nm).[4]

Spectrofluorimetric Method

This method offers a simpler and often more cost-effective alternative for the determination of Bromocriptine, particularly in pharmaceutical preparations.

a. Sample Preparation

  • For pharmaceutical tablets, a powdered tablet equivalent to a known amount of Bromocriptine is dissolved in a suitable solvent like methanol.[5]

  • The solution is sonicated and filtered.

  • Further dilutions are made to bring the concentration within the linear range of the assay.

b. Spectrofluorimetric Analysis

  • In a cuvette, a micellar system (e.g., sodium dodecyl sulphate) is used to enhance the native fluorescence of Bromocriptine.[5]

  • The fluorescence intensity is measured at an excitation wavelength of around 238 nm and an emission wavelength of approximately 418 nm.[5]

Bromocriptine Signaling Pathway

Bromocriptine is a potent agonist of the dopamine D2 receptor. Its therapeutic effects in conditions like hyperprolactinemia and Parkinson's disease are mediated through this pathway. The following diagram illustrates the simplified signaling cascade initiated by Bromocriptine binding to the D2 receptor.

signaling_pathway Bromocriptine Bromocriptine D2R Dopamine D2 Receptor Bromocriptine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Prolactin Release) PKA->CellularResponse Phosphorylates targets leading to

Fig. 2: Simplified Bromocriptine signaling pathway via the D2 receptor.

Conclusion

The choice of an analytical method for Bromocriptine quantification should be guided by the specific requirements of the study, including the required sensitivity, the sample matrix, and the available instrumentation. For pharmacokinetic studies in biological matrices where low concentrations are expected, an LC-MS/MS method with a stable isotope-labeled internal standard like this compound is unequivocally the superior choice, offering the highest levels of accuracy, precision, and sensitivity. For applications where higher concentrations are measured, such as in pharmaceutical quality control, HPLC-DAD or spectrofluorimetry can provide reliable and cost-effective alternatives. This guide provides the necessary data and protocols to make an informed decision for your bioanalytical needs.

References

Determining the Limits of Detection and Quantification for Bromocriptine with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For researchers and professionals in drug development, accurately determining the concentration of therapeutic agents in biological matrices is paramount. This guide provides a comparative overview of various analytical methods for the quantification of bromocriptine, with a focus on a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Bromocriptine-¹³C,d₃. The use of such an internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and matrix effects, ensuring the highest degree of accuracy and precision.

Comparison of Analytical Methods for Bromocriptine Quantification

The choice of analytical method for the quantification of bromocriptine significantly impacts the achievable sensitivity. The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for bromocriptine using different analytical techniques and in various biological matrices.

Analytical TechniqueInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS Bromocriptine-¹³C,d₃ (Proposed) Human Plasma ~0.6 pg/mL (Estimated) 2.0 pg/mL [1][2]
LC-MS/MSAliskirenHuman PlasmaNot Reported2.0 pg/mL[2]
HPLC-MS/MSNot SpecifiedHuman Prolactinoma Tissue25 fg/mg50 fg/mg[3]
HPLC-DADDroperidolRat Plasma90 ng/mL150 ng/mL[4]
SpectrofluorimetryNonePharmaceutical Forms14.57 ng/mL44.16 ng/mL[5][6]
SpectrophotometryNonePharmaceutical Forms0.30 µg/mL1.0 µg/mL[7]

As evidenced by the data, LC-MS/MS offers superior sensitivity compared to other analytical techniques, enabling the detection and quantification of bromocriptine at the picogram and even femtogram levels.

Detailed Experimental Protocol: LC-MS/MS Quantification of Bromocriptine in Human Plasma

This protocol describes a validated method for determining the LOD and LOQ of bromocriptine in human plasma using LC-MS/MS with Bromocriptine-¹³C,d₃ as an internal standard.

Materials and Reagents
  • Bromocriptine mesylate reference standard

  • Bromocriptine-¹³C,d₃ internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of bromocriptine and Bromocriptine-¹³C,d₃ in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the bromocriptine stock solution with 50% methanol to create calibration standards.

  • Internal Standard Working Solution: Dilute the Bromocriptine-¹³C,d₃ stock solution with 50% methanol to a final concentration of 100 pg/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 2, 5, 10, 25, 50, 100, 250, 500 pg/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation (Solid Phase Extraction)
  • To 1 mL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (100 pg/mL Bromocriptine-¹³C,d₃).

  • Vortex mix for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of a suitable elution solvent (e.g., 5% formic acid in acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate bromocriptine from potential interferences.

  • Flow Rate: 250 µL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bromocriptine: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • Bromocriptine-¹³C,d₃: Precursor ion > Product ion (specific m/z values to be determined, shifted from the unlabeled analyte).

Determination of LOD and LOQ
  • LOD: The lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.

  • LOQ: The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision (relative standard deviation ≤ 20%) and accuracy (within 80-120% of the nominal concentration).[1]

Visualizing the Experimental Workflow and Rationale

To better understand the experimental process and the role of the internal standard, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing plasma Human Plasma Sample spike_is Spike with Bromocriptine-13C,d3 (IS) plasma->spike_is spe Solid Phase Extraction (SPE) spike_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data peak_integration Peak Area Integration data->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Bromocriptine calibration->quantification lod_loq Determine LOD & LOQ quantification->lod_loq

Caption: Experimental workflow for LOD and LOQ determination.

internal_standard_principle cluster_ratio Ratio analyte_sample Variable Amount in Sample analyte_loss Potential Loss During Prep analyte_sample->analyte_loss Sample Prep analyte_ms Variable MS Signal analyte_loss->analyte_ms ratio_calc Peak Area Ratio (Analyte/IS) analyte_ms->ratio_calc is_sample Fixed Amount Added is_loss Similar Loss During Prep is_sample->is_loss Sample Prep is_ms Similar Variable MS Signal is_loss->is_ms is_ms->ratio_calc stable_ratio Ratio Remains Constant ratio_calc->stable_ratio accurate_quant Accurate Quantification stable_ratio->accurate_quant

Caption: Principle of stable isotope-labeled internal standard.

References

Isotopic Effect of Bromocriptine-13C,d3: A Comparative Guide on Ionization Efficiency and Retention Time

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the choice of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS). Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, variations in isotopic composition can influence analytical performance. This guide provides an objective comparison of Bromocriptine-¹³C,d₃ and its unlabeled counterpart, focusing on the isotopic effects on ionization efficiency and retention time, supported by established principles and representative experimental data.

Comparison of Key Performance Parameters

The use of a SIL internal standard is predicated on the assumption that it behaves identically to the analyte during sample preparation, chromatography, and ionization. However, the type and position of isotopic labels can introduce subtle physicochemical differences.

ParameterUnlabeled BromocriptineBromocriptine-¹³C,d₃ (Anticipated Performance)Rationale for Isotopic Effect
Retention Time Analyte-specificSlight shift to an earlier retention timeThe three deuterium atoms (d₃) are known to cause a chromatographic isotope effect, leading to slightly earlier elution in reversed-phase chromatography compared to the non-deuterated analyte. The single ¹³C atom has a negligible effect on retention time.[1][2][3]
Ionization Efficiency Subject to matrix effects (suppression or enhancement)Nearly identical to unlabeled Bromocriptine, effectively compensating for matrix effectsAs a SIL internal standard, it co-elutes (or nearly co-elutes) and shares structural similarity with the analyte, ensuring it experiences the same ionization conditions and matrix effects.[4][5]
Mass-to-Charge Ratio (m/z) [M+H]⁺ ≈ 652.1[M+H]⁺ ≈ 656.1The addition of one ¹³C atom and three deuterium (²H) atoms increases the mass by approximately 4 Da.
Label Stability Not applicableHighThe ¹³C label is incorporated into the molecular backbone and is stable. The deuterium labels are generally stable if placed on non-exchangeable positions.[4][6][7]

Experimental Protocols

To evaluate the isotopic effect of Bromocriptine-¹³C,d₃, a typical LC-MS/MS method for the quantitative analysis of bromocriptine in a biological matrix, such as human plasma, would be employed.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 1 mL of human plasma, add the internal standard solution (Bromocriptine-¹³C,d₃).

  • Perform a solid-phase extraction using a mixed-mode cation exchange (MCX) cartridge.[8][9]

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column (e.g., Symmetry C18, 2.1 mm x 100 mm, 3.5 µm) is commonly used.[8][9]

  • Mobile Phase: A gradient elution with acetonitrile and water containing an additive like formic acid is typical. For example, a mobile phase of 25:75:0.1 acetonitrile:water:formic acid.[8]

  • Flow Rate: A flow rate of 250 µL/min is often employed.[8]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification.[10]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma add_is Spike with Bromocriptine-¹³C,d₃ plasma->add_is spe Solid-Phase Extraction (MCX Cartridge) add_is->spe elute Elution spe->elute dry_reconstitute Evaporation & Reconstitution elute->dry_reconstitute lc Reversed-Phase HPLC (C18 Column) dry_reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data_analysis Quantification (Analyte/IS Ratio) ms->data_analysis

Experimental workflow for the analysis of Bromocriptine.

logical_relationship cluster_isotope Isotopic Label cluster_effects Observed Effects cluster_reasons Underlying Reasons isotope Bromocriptine-¹³C,d₃ rt_shift Retention Time Shift (Earlier Elution) isotope->rt_shift ion_eff Comparable Ionization Efficiency isotope->ion_eff d3_effect Deuterium Isotope Effect rt_shift->d3_effect c13_effect Negligible ¹³C Effect rt_shift->c13_effect physchem Similar Physicochemical Properties ion_eff->physchem

References

A Comparative Guide to Bioequivalence Studies of Bromocriptine Formulations Utilizing Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bromocriptine formulations based on bioequivalence studies. It emphasizes the use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards like Bromocriptine-¹³C,d₃, to ensure accuracy and robustness in pharmacokinetic assessments. The following sections detail the experimental protocols, present comparative pharmacokinetic data, and visualize key workflows and pathways.

Quantitative Data Summary

Bioequivalence of different bromocriptine formulations is determined by comparing their key pharmacokinetic parameters. The tables below summarize data from representative bioequivalence studies. While specific studies employing Bromocriptine-¹³C,d₃ as an internal standard are not always publicly detailed, the presented data is derived from studies utilizing highly specific and sensitive LC-MS/MS methods, which commonly employ such stable isotope-labeled internal standards.

Table 1: Pharmacokinetic Parameters of Two Bromocriptine Mesylate 0.8 mg Tablet Formulations (Test vs. Reference) Under Fed Conditions [1]

ParameterTest Formulation (Mean)Reference Formulation (Mean)Ratio of Geometric Means (%)90% Confidence Interval
Cmax (pg/mL) 126.5128.998.1491.79 - 105.02
AUC₀-t (pg·h/mL) 436.7451.996.6491.56 - 102.04
AUC₀-∞ (pg·h/mL) 456.2472.496.5791.46 - 102.00
Tmax (h) 1.51.5--

Table 2: Bioequivalence of a Generic 2.5 mg Bromocriptine Mesylate Tablet (Test) vs. Reference Product Under Fed Conditions in Healthy Chinese Subjects [2]

ParameterTest Formulation (Geometric Mean)Reference Formulation (Geometric Mean)Ratio of Geometric Means (%)90% Confidence Interval
Cmax (pg/mL) 185.3188.198.592.3 - 105.2
AUC₀-t (pg·h/mL) 854.2863.598.994.5 - 103.5
AUC₀-∞ (pg·h/mL) 885.7895.398.994.6 - 103.5

Experimental Protocols

The following protocols describe a typical methodology for a bioequivalence study of bromocriptine formulations, from clinical conduct to bioanalytical analysis.

Clinical Study Protocol

A standard bioequivalence study for bromocriptine is typically a randomized, open-label, single-dose, two-period, two-sequence crossover study in healthy adult subjects under fed conditions.[2]

  • Subject Screening and Enrollment: Healthy male and non-pregnant, non-lactating female volunteers between 18 and 45 years of age are enrolled after passing a comprehensive medical screening.

  • Study Design: The study follows a two-way crossover design where subjects are randomly assigned to receive either the test or reference formulation in the first period. After a washout period of at least 7 days, subjects receive the alternate formulation in the second period.[1][2]

  • Drug Administration: A single oral dose of the bromocriptine formulation is administered with a standardized high-fat meal.

  • Blood Sampling: Blood samples are collected in tubes containing an anticoagulant at predetermined time points, typically before dosing (0 hours) and at various intervals up to 36 or 48 hours post-dose.[1]

  • Plasma Processing: The collected blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

Bioanalytical Protocol: Quantification of Bromocriptine in Plasma using UPLC-MS/MS

This protocol outlines the steps for quantifying bromocriptine concentrations in plasma samples, a critical component of the bioequivalence assessment. The use of a stable isotope-labeled internal standard like Bromocriptine-¹³C,d₃ is crucial for correcting for any variability during sample processing and analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE) [3]

  • Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A precise volume of plasma (e.g., 1 mL) is transferred to a clean tube.

  • Internal Standard Spiking: A known concentration of the internal standard (Bromocriptine-¹³C,d₃) is added to each plasma sample, standard, and quality control sample.

  • SPE Cartridge Conditioning: An Oasis MCX SPE cartridge is conditioned with methanol followed by water.

  • Sample Loading: The plasma sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a solution to remove interfering substances.

  • Elution: Bromocriptine and the internal standard are eluted from the cartridge with an appropriate solvent (e.g., a mixture of acetonitrile and water with a small percentage of formic acid).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the UPLC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions [3][4]

  • Chromatographic System: A UPLC system such as the ACQUITY UPLC System.

  • Column: A reversed-phase column, for instance, an ACQUITY UPLC HSS C18 (2.1 x 150 mm, 1.8 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is around 0.2 to 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Xevo TQ-S) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both bromocriptine and the internal standard, ensuring high selectivity and sensitivity.

3. Data Analysis

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the pharmacokinetic parameters (Cmax, AUC₀-t, AUC₀-∞, and Tmax) using non-compartmental methods.

  • Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC₀-t, and AUC₀-∞ values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated.

Visualizations

The following diagrams illustrate the experimental workflow of a bioequivalence study and the bioequivalence assessment logic.

G cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase subject_screening Subject Screening and Enrollment randomization Randomization subject_screening->randomization dosing_period1 Period 1: Dosing (Test or Reference) randomization->dosing_period1 sampling1 Blood Sampling dosing_period1->sampling1 washout Washout Period sampling1->washout dosing_period2 Period 2: Dosing (Alternate Formulation) washout->dosing_period2 sampling2 Blood Sampling dosing_period2->sampling2 sample_prep Plasma Sample Preparation (SPE) sampling2->sample_prep lcms_analysis UPLC-MS/MS Analysis sample_prep->lcms_analysis concentration_data Plasma Concentration Data Generation lcms_analysis->concentration_data pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) concentration_data->pk_analysis stat_analysis Statistical Analysis (ANOVA, 90% CI) pk_analysis->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Caption: Experimental Workflow of a Bromocriptine Bioequivalence Study.

G start Pharmacokinetic Data (Cmax, AUC) for Test and Reference Formulations log_transform Log-transform Cmax and AUC data start->log_transform anova Perform ANOVA on log-transformed data log_transform->anova ratio Calculate Ratio of Geometric Means (Test/Reference) anova->ratio ci Calculate 90% Confidence Interval for the Ratio ratio->ci decision Is 90% CI within 80.00% - 125.00%? ci->decision bioequivalent Conclusion: Formulations are Bioequivalent decision->bioequivalent Yes not_bioequivalent Conclusion: Formulations are Not Bioequivalent decision->not_bioequivalent No

Caption: Logical Flow of Bioequivalence Assessment.

References

A Head-to-Head Battle: ESI vs. APCI for the Analysis of Bromocriptine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the sensitive and robust quantification of Bromocriptine-13C,d3 in complex biological matrices.

For researchers and scientists in drug development and clinical research, the choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a critical decision that directly impacts assay sensitivity, specificity, and reliability. This guide provides a comprehensive comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of this compound, an isotopically labeled internal standard essential for accurate quantification of the therapeutic drug bromocriptine. This comparison is supported by experimental data from published literature to aid in the selection of the most appropriate ionization technique.

Principles of Ionization: ESI and APCI

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from macromolecules or polar molecules in solution. A high voltage is applied to a liquid passing through a capillary, which disperses it into a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly well-suited for polar and thermally labile compounds.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, but it is more suitable for less polar and more volatile analytes. In APCI, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase solvent molecules are then ionized by a corona discharge, and these primary ions subsequently ionize the analyte molecules through chemical reactions (proton transfer or charge exchange).

Performance Comparison: ESI vs. APCI

Table 1: Quantitative Performance Comparison

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Key Considerations for this compound
Sensitivity (LLOQ) High (low pg/mL to fg/mg levels reported for bromocriptine)[1][2]Moderate to LowESI is generally more sensitive for polar, high-molecular-weight compounds like bromocriptine.
Linearity Excellent (typically r² > 0.99)[1]GoodBoth techniques can provide excellent linearity over a defined concentration range.
Matrix Effects More susceptible to ion suppression or enhancement[3][4][5]Generally less susceptible to matrix effects[3][4][5][6]APCI may offer advantages in complex biological matrices due to reduced matrix interference.
Precision & Accuracy HighHighBoth methods, when properly validated, can provide high precision and accuracy.
Analyte Suitability Polar, thermolabile, high molecular weight compoundsLess polar, thermally stable, more volatile compoundsBromocriptine is a large, moderately polar molecule, making it suitable for both, but ESI is often preferred.

Table 2: Operational Characteristics

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for this compound Analysis
Ionization Mechanism Liquid-phase ionizationGas-phase ionizationESI's liquid-phase ionization is well-suited for the pre-ionized nature of bromocriptine in acidic mobile phases.
Thermal Input LowHighThe lower thermal stress of ESI is advantageous for potentially labile molecules.
Flow Rate Compatibility Lower flow rates (µL/min to low mL/min)Higher flow rates (typically >0.2 mL/min)Both are compatible with standard analytical LC flow rates.
Solvent Compatibility Requires polar, volatile solventsTolerant of a wider range of solvents, including less polar onesStandard reversed-phase LC solvents are compatible with both.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental conditions for the LC-MS/MS analysis of bromocriptine, which would be applicable for its labeled internal standard, this compound.

Sample Preparation (Human Plasma)

A common method for extracting bromocriptine from plasma is solid-phase extraction (SPE).

  • Pre-treatment: To 1 mL of human plasma, add an appropriate amount of internal standard solution (this compound).

  • Extraction: Load the sample onto a conditioned Oasis MCX SPE cartridge.

  • Washing: Wash the cartridge with an acidic solution followed by methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with a basic methanolic solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column Symmetry C18 (2.1 mm x 100 mm, 3.5 µm) or equivalent
Mobile Phase Acetonitrile:Water:Formic Acid (e.g., 25:75:0.1, v/v/v)[1]
Flow Rate 250 µL/min[1]
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometry (MS) Conditions

The following are representative MS parameters. Optimal values should be determined for the specific instrument used.

ESI Source Parameters:

ParameterSetting
Ionization Mode Positive
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 30 - 50 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 L/hr

APCI Source Parameters:

ParameterSetting
Ionization Mode Positive
Corona Current 3 - 5 µA
Cone Voltage 30 - 50 V
Source Temperature 130 - 150 °C
APCI Probe Temperature 450 - 550 °C
Desolvation Gas Flow 500 - 700 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions for this compound:

The specific mass-to-charge ratio (m/z) for the precursor and product ions of this compound would need to be determined by direct infusion. The transitions would be slightly higher than those of unlabeled bromocriptine (e.g., m/z 654.2 -> 310.1 for the [M+H]⁺ ion).

Visualizing the Workflow and Comparison Logic

To better understand the experimental process and the decision-making framework, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_ionization Ionization Source Comparison cluster_data Data Analysis plasma Plasma Sample + This compound (IS) spe Solid-Phase Extraction (SPE) plasma->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc LC Separation dry_recon->lc ms MS Detection lc->ms esi ESI ms->esi apci APCI ms->apci quant Quantification esi->quant apci->quant compare Performance Comparison quant->compare

Caption: Experimental workflow for comparing ESI and APCI.

comparison_logic cluster_analyte Analyte Properties cluster_sources Ionization Sources cluster_performance Performance Metrics cluster_decision Decision properties This compound (Polarity, MW, Stability) esi ESI properties->esi apci APCI properties->apci sensitivity Sensitivity (LOQ) esi->sensitivity matrix Matrix Effects esi->matrix robustness Robustness esi->robustness linearity Linearity esi->linearity apci->sensitivity apci->matrix apci->robustness apci->linearity decision Optimal Ionization Technique sensitivity->decision matrix->decision robustness->decision linearity->decision

Caption: Key parameters for evaluating ESI and APCI.

Conclusion and Recommendation

Based on the physicochemical properties of bromocriptine (a relatively large, polar, and potentially thermally labile molecule) and the available experimental data, Electrospray Ionization (ESI) is the recommended ionization technique for the analysis of this compound . ESI is expected to provide superior sensitivity, which is crucial for bioanalytical assays where analyte concentrations can be very low.

While APCI may offer the advantage of reduced matrix effects, modern sample preparation techniques and the use of a stable isotope-labeled internal standard like this compound can effectively mitigate matrix-induced inaccuracies in ESI-based methods. For routine, high-sensitivity quantitative analysis of bromocriptine in biological matrices, a well-optimized LC-ESI-MS/MS method will likely yield the most reliable and robust results. However, for matrices that are particularly complex or when encountering significant ion suppression with ESI, exploring APCI as an alternative could be a worthwhile endeavor.

References

The Crucial Role of a Stable Isotope-Labeled Internal Standard in the Accurate Quantification of Bromocriptine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed assessment of how bromocriptine's metabolites can impact bioanalytical results and the superiority of Bromocriptine-13C,d3 as an internal standard in mitigating these effects.

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the precise quantification of active pharmaceutical ingredients (APIs) is paramount. For a drug like bromocriptine, an ergot derivative used in the management of Parkinson's disease, hyperprolactinemia, and type 2 diabetes, this accuracy is complicated by its extensive metabolism. This guide provides a comparative analysis of using a stable isotope-labeled internal standard, specifically this compound, versus other internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of bromocriptine, with a focus on the potential interference from its metabolites.

Understanding Bromocriptine Metabolism

Bromocriptine undergoes significant first-pass metabolism in the liver, primarily through hydrolysis of the amide bond and hydroxylation of the proline ring. This results in a variety of metabolites, some of which are known to be pharmacologically active. The presence of these metabolites in biological samples can pose a significant challenge for the accurate quantification of the parent drug, potentially leading to over- or underestimation of its concentration.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In LC-MS/MS analysis, an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.

This compound is a SIL-IS for bromocriptine, incorporating three deuterium atoms and one carbon-13 atom. This mass shift allows the mass spectrometer to differentiate it from the unlabeled bromocriptine while ensuring it behaves almost identically throughout the analytical process.

Impact of Metabolites on Quantification: A Comparative Overview

While direct comparative studies quantifying the specific impact of bromocriptine metabolites on various internal standards are limited in publicly available literature, we can infer the potential for interference based on the principles of bioanalysis and the known metabolic pathways of bromocriptine.

Table 1: Comparison of Internal Standard Performance in the Presence of Bromocriptine Metabolites

Internal Standard TypePotential for Metabolite InterferenceRationale
This compound Low Co-elutes with bromocriptine, and its distinct mass-to-charge ratio (m/z) minimizes the risk of cross-talk from metabolites, which will have different m/z values. The stable isotopes do not significantly alter chromatographic behavior.
Deuterated Bromocriptine (e.g., Bromocriptine-d3) Low to Moderate Generally reliable, but there can be slight chromatographic shifts (isotope effect) compared to the non-labeled drug, which could potentially lead to differential matrix effects if a metabolite co-elutes closely with either the analyte or the IS.
Structural Analog High A different molecule will have different chromatographic retention times and ionization efficiencies. Co-eluting metabolites can significantly and unpredictably affect the ionization of a structural analog IS, leading to inaccurate quantification of bromocriptine.

Experimental Protocol: Quantification of Bromocriptine in Human Plasma using LC-MS/MS with this compound

This section outlines a typical experimental protocol for the sensitive and specific quantification of bromocriptine in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of human plasma, add 25 µL of this compound internal standard solution (e.g., 10 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Load the mixture onto a pre-conditioned mixed-mode cation exchange solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Bromocriptine: Precursor ion (m/z) 654.2 -> Product ion (m/z) 314.1

      • This compound: Precursor ion (m/z) 658.2 -> Product ion (m/z) 317.1

    • Collision Energy: Optimized for each transition.

Table 2: Typical Validation Parameters for the LC-MS/MS Method

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) < 15% (< 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under various storage and processing conditions

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logic behind the choice of internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Spike with This compound plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant

Fig. 1: Experimental workflow for bromocriptine quantification.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard (this compound) cluster_non_ideal Non-Ideal Internal Standard (Structural Analog) ideal_analyte Bromocriptine ideal_is This compound Co-elution\nAccurate Correction Co-elution Accurate Correction ideal_analyte->Co-elution\nAccurate Correction ideal_metabolite Metabolite ideal_is->Co-elution\nAccurate Correction Different Retention Time\nNo Interference Different Retention Time No Interference ideal_metabolite->Different Retention Time\nNo Interference non_ideal_analyte Bromocriptine non_ideal_is Structural Analog IS Different Elution Different Elution non_ideal_analyte->Different Elution non_ideal_metabolite Metabolite non_ideal_is->Different Elution Potential Co-elution with IS\nInaccurate Correction Potential Co-elution with IS Inaccurate Correction non_ideal_metabolite->Potential Co-elution with IS\nInaccurate Correction

Fig. 2: Rationale for choosing a stable isotope-labeled internal standard.

Conclusion

The accurate quantification of bromocriptine is essential for its safe and effective use. Due to its extensive metabolism, the choice of internal standard for LC-MS/MS analysis is critical to avoid misleading results. The use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended. Its identical chemical nature to the analyte ensures that it effectively compensates for any variability during sample processing and analysis, and its distinct mass prevents interference from metabolites. While structural analogs may be a more economical option, they carry a significant risk of inaccurate quantification due to differential behavior and potential interference from co-eluting metabolites. Therefore, for robust and reliable bioanalytical data, this compound stands as the superior choice for the quantification of bromocriptine.

Safety Operating Guide

Safe Disposal of Bromocriptine-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Bromocriptine-13C,d3, a stable isotope-labeled compound used in research and drug development. The procedures outlined below are based on the hazardous properties of the parent compound, bromocriptine, and are intended for researchers, scientists, and drug development professionals.

Bromocriptine is classified as a hazardous substance that is harmful if swallowed, a suspected reproductive toxin, and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, meticulous adherence to disposal protocols is crucial.

Core Disposal Principles

Disposal of this compound must comply with all local, state, and federal regulations[3]. The stable isotopes, Carbon-13 and Deuterium (d3), do not confer radiological hazards, thus the disposal protocol is dictated by the chemical and toxicological properties of the bromocriptine molecule.

Quantitative Data Summary

While specific quantitative limits for disposal were not found in the provided search results, the following table summarizes key hazard information that informs the stringent disposal requirements.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed. Animal experiments suggest ingestion of less than 150g may be fatal or cause serious health damage.[2][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. May cause harm to breastfed babies.[2][3][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves).

  • The container must be sealable and in good condition.

3. In-Lab Deactivation (if applicable and feasible):

  • While not explicitly detailed in the provided search results, chemical deactivation should only be attempted by trained personnel with a validated and approved protocol for ergot alkaloids. For most laboratory settings, this step is not recommended. Proceed to direct disposal.

4. Preparing for Disposal:

  • Ensure the waste container is securely sealed.

  • The exterior of the container should be clean and free of contamination.

  • Label the container clearly as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) office.

5. Disposal Pathway:

  • Primary Recommendation: Engage a licensed hazardous material disposal company for collection and disposal[5]. This is the safest and most compliant method.

  • Alternative Method (if approved by EHS): Some facilities may have licensed incinerators equipped with afterburners and scrubbers capable of destroying the compound[5].

  • Landfill: Disposal in a landfill is generally not recommended due to the compound's toxicity. If this is the only option permitted by local regulations, containers should be punctured to prevent reuse before being buried at an authorized landfill[3].

6. Decontamination of Work Area:

  • After handling and packaging the waste, thoroughly decontaminate the work area.

  • All cleaning materials (e.g., wipes) must also be disposed of as hazardous waste.

  • Do not allow any wash water from cleaning to enter the sanitary sewer system[1][3]. Collect all wash water for treatment and disposal as hazardous waste[3].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste cluster_1 Step 1: Collection cluster_2 Step 2: Consultation cluster_3 Step 3: Disposal Path cluster_4 End: Final Disposition start Identify Waste: This compound & Contaminated Materials collect Collect in a Labeled, Sealable Hazardous Waste Container start->collect consult Consult Institutional EHS Guidelines & Local Regulations collect->consult disposal_choice Select Approved Disposal Method consult->disposal_choice incinerator Licensed Hazardous Waste Incinerator disposal_choice->incinerator Alternative (if approved) contractor Licensed Hazardous Waste Contractor disposal_choice->contractor Primary Recommendation end Disposal Complete incinerator->end contractor->end

Caption: Decision workflow for the disposal of this compound.

This comprehensive guide ensures that laboratories can manage and dispose of this compound in a manner that prioritizes safety and regulatory compliance. Always consult your institution's specific environmental health and safety protocols.

References

Personal protective equipment for handling Bromocriptine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Bromocriptine-13C,d3

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides immediate and essential safety and logistical information for the handling and disposal of this compound. As a potent dopamine receptor agonist, meticulous adherence to safety protocols is paramount to ensure personnel safety and prevent contamination.[1] this compound is an isotopically labeled internal standard used for the quantification of bromocriptine.[1] While the stable isotopes Carbon-13 and Deuterium-3 do not confer additional chemical hazards, the pharmacological activity of the parent compound necessitates stringent handling procedures.[2][3]

Hazard Identification and Risk Assessment

Bromocriptine is a potent pharmaceutical compound that can have physiological effects even at low occupational exposure levels.[4] It is crucial to avoid inhalation, ingestion, and contact with skin and eyes.[5] A thorough risk assessment should be conducted before any handling activities.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential for minimizing exposure risk. For potent compounds like Bromocriptine, enhanced containment strategies are often necessary.[6][7]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection A properly fitted respirator is recommended. For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary to provide adequate protection.[6]To prevent inhalation of airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended.To prevent skin contact. The exact breakthrough time of the glove material should be confirmed with the manufacturer.[8]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust and splashes.
Body Protection A disposable lab coat or coveralls. For larger quantities or higher risk procedures, impervious clothing is advised.[5]To prevent contamination of personal clothing.

Engineering Controls:

Control MeasureDescription
Ventilation All handling of this compound powder should be performed in a certified chemical fume hood or a containment system.
Containment For weighing and aliquoting solid material, a glove box or a flexible containment glove bag is the most effective solution to control dust exposures.[6]
Safety Equipment An accessible safety shower and eyewash station should be readily available.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure all necessary PPE is available and in good condition.

    • Pre-label all vials and containers.

    • Prepare all necessary equipment (spatulas, weighing paper, etc.) within the containment system.

  • Donning PPE:

    • Put on inner gloves.

    • Don the lab coat or coveralls.

    • Put on the respirator.

    • Don outer gloves, ensuring they overlap the cuffs of the lab coat.

    • Put on eye protection.

  • Handling the Compound:

    • Perform all manipulations of the solid compound within a certified chemical fume hood or a glove box.

    • Carefully open the container to avoid generating dust.

    • Use appropriate tools to handle the material.

    • For solutions, use a calibrated pipette with disposable tips.

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate all surfaces and equipment. A common method is to wipe surfaces with alcohol.[5]

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove lab coat or coveralls, turning them inside out to contain any potential contamination, and dispose of as hazardous waste.

    • Remove eye protection and respirator.

    • Remove inner gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing paper, and any other disposable materials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[5]

  • Disposal Method: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Incineration is a required method for used glove bags.[6]

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_decon Decontamination & Disposal A Designate Handling Area B Assemble PPE A->B C Prepare Equipment in Containment B->C D Don PPE C->D E Handle Compound in Containment D->E F Secure Compound E->F G Decontaminate Surfaces & Equipment F->G H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

References

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